Product packaging for 4-Acetyl-2-chlorobenzoic acid(Cat. No.:CAS No. 115382-35-9)

4-Acetyl-2-chlorobenzoic acid

Cat. No.: B1445511
CAS No.: 115382-35-9
M. Wt: 198.6 g/mol
InChI Key: KASJLCWKGSURCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Acetyl-2-chlorobenzoic acid (CAS 115382-35-9) is an organic compound with a molecular formula of C9H7ClO3 and a molecular weight of 198.60 g/mol . This compound features both a carboxylic acid and an acetyl functional group on a chlorinated benzene ring, making it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. Its structure, represented by the SMILES string CC(=O)C1=CC(=C(C=C1)C(=O)O)Cl, provides multiple sites for chemical modification . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and other specialty chemicals. The presence of reactive handles allows for further transformations at the acid chloride, amide formation, or reactions at the acetyl group. Proper handling is essential; this compound has associated hazard statements H302, H315, H319, and H335, indicating it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes and is strictly "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. It should be stored sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO3 B1445511 4-Acetyl-2-chlorobenzoic acid CAS No. 115382-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASJLCWKGSURCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115382-35-9
Record name 4-Acetyl-2-chlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid (CAS No. 115382-35-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-Acetyl-2-chlorobenzoic acid, registered under CAS number 115382-35-9, is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a ketone, and a chlorinated aromatic ring, makes it a versatile and highly valuable intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, its critical role in the development of targeted cancer therapies, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 115382-35-9[1][3]
Molecular Formula C₉H₇ClO₃[1]
Molecular Weight 198.60 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 168-172 °C[1]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol.[1]
Purity ≥ 98%[1]
Shelf Life 2 years under recommended storage conditions[1]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the oxidation of a substituted toluene derivative. The following protocol is a representative method for its preparation.

Experimental Protocol: Oxidation of 3-Chloro-4-methylacetophenone

This protocol outlines the synthesis of this compound from 3-chloro-4-methylacetophenone.

Materials:

  • 3-Chloro-4-methylacetophenone

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methylacetophenone in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Oxidation: While stirring, gradually add potassium permanganate to the solution. The reaction is exothermic and should be controlled by the rate of addition.

  • Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Precipitation: Carefully acidify the filtrate with sulfuric acid or hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

  • Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature.

Causality Behind Experimental Choices:

  • The use of a strong oxidizing agent like potassium permanganate is essential for the conversion of the methyl group on the aromatic ring to a carboxylic acid.

  • The reaction is performed under basic conditions to keep the product, a carboxylic acid, in its soluble salt form during the oxidation, preventing it from precipitating with the manganese dioxide.

  • Acidification is the critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid product, which is less soluble in the acidic aqueous solution.

  • Recrystallization is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.

SynthesisWorkflow start Start: 3-Chloro-4- methylacetophenone oxidation Oxidation (KMnO4, NaOH/H2O, Reflux) start->oxidation filtration1 Filtration (Remove MnO2) oxidation->filtration1 acidification Acidification (HCl or H2SO4) filtration1->acidification filtration2 Filtration acidification->filtration2 recrystallization Recrystallization (Ethanol/Water) filtration2->recrystallization drying Drying recrystallization->drying end End Product: 4-Acetyl-2- chlorobenzoic acid drying->end

Caption: Synthesis workflow for this compound.

Applications in Drug Development: A Crucial Intermediate for PARP Inhibitors

This compound is a key building block in the synthesis of a class of anti-cancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors.[1][3][4][5] These drugs are a form of targeted therapy that exploits deficiencies in DNA repair mechanisms in certain cancer cells, particularly those with BRCA1 or BRCA2 mutations.[1][4]

Role in the Synthesis of Olaparib and Niraparib:

Olaparib and Niraparib are two FDA-approved PARP inhibitors used in the treatment of ovarian, breast, and other cancers.[1][3][6][7] The synthesis of these complex molecules often involves the use of this compound or its derivatives as a key intermediate to construct the core scaffold of the drug. The carboxylic acid and acetyl groups provide reactive handles for subsequent chemical transformations, allowing for the assembly of the final drug structure.

The general role of this compound in the synthesis of PARP inhibitors involves its conversion into a more complex intermediate which is then coupled with other fragments to form the final drug molecule. This highlights the importance of this compound in providing a foundational piece for the construction of these life-saving medications.

DrugDevelopment cluster_0 Synthesis of PARP Inhibitors A This compound (Key Intermediate) B Chemical Modifications (e.g., amidation, cyclization) A->B Provides structural foundation C Core Scaffold of PARP Inhibitor B->C D Coupling with other Synthetic Fragments C->D E Final Drug Molecule (e.g., Olaparib, Niraparib) D->E

Caption: Role of this compound in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecular architectures. The critical role of this compound in the synthesis of life-saving PARP inhibitors for cancer therapy underscores its importance in modern drug development. Researchers and scientists who understand the properties, synthesis, and applications of this compound are well-equipped to leverage its potential in the creation of novel and impactful chemical entities.

References

4-Acetyl-2-chlorobenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Acetyl-2-chlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: this compound is a key organic intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring a benzene ring substituted with carboxylic acid, acetyl, and chloro groups, provides a versatile scaffold for building more complex molecules.[1] Understanding the fundamental physical properties of this compound is paramount for researchers and drug development professionals, as these characteristics directly influence reaction kinetics, purification strategies, formulation, and storage stability. This guide provides a comprehensive overview of its core physical attributes, detailed experimental protocols for their verification, and the scientific rationale behind these methodologies.

Core Physicochemical Properties

A summary of the essential physical and chemical data for this compound is presented below. This data serves as a critical baseline for laboratory and industrial applications.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 115382-35-9[2][3][4]
Molecular Formula C₉H₇ClO₃[1][2][4]
Molecular Weight 198.60 g/mol [1][2][5]
Appearance White to off-white crystalline powder[1]
Melting Point 168-172 °C[1]
Density 1.37 g/cm³[1]
Purity Typically ≥98% (by HPLC)[1][3]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol.[1]
Shelf Life 2 years under recommended storage conditions[1]
Storage Store in a cool, dry, and well-ventilated area in a tightly closed container.[1]

Detailed Analysis of Key Physical Properties

Appearance and Form

This compound typically presents as a white to off-white crystalline solid.[1] The crystalline nature is indicative of a well-ordered molecular lattice, which is directly related to its distinct melting point. The color can be an initial, qualitative indicator of purity; significant deviation from off-white may suggest the presence of impurities or degradation products.

Solubility Profile: A Practical Insight

The solubility of a compound is a critical parameter for a synthetic chemist. The molecule's structure dictates its solubility characteristics: the polar carboxylic acid group imparts some potential for hydrogen bonding, while the largely nonpolar chlorinated benzene ring and acetyl group dominate, limiting aqueous solubility.

  • Aqueous Solubility: It is described as slightly soluble in water.[1] This is expected, as the energetic cost of disrupting the hydrogen-bonding network of water is not fully compensated by the solvation of the molecule.

  • Organic Solubility: Its solubility in organic solvents such as ethanol is a key practical advantage.[1] This allows for its use in a wide range of non-aqueous reaction media, facilitating homogeneous reaction conditions which are often essential for achieving high yields and purity in organic synthesis. The choice of solvent is critical; protic solvents like ethanol can interact with the carboxylic acid group, while aprotic solvents may be preferred for reactions involving that functional group.

Thermal Stability and Melting Point

The melting point of 168-172°C is a defining physical constant for this compound.[1] For a crystalline solid, the melting point range provides two key insights:

  • Identity: A sharp melting point, consistent with the literature value, serves as a reliable indicator of the compound's identity.

  • Purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. A narrow range (e.g., 1-2°C) suggests high purity, whereas a broad range (e.g., >5°C) indicates the presence of significant impurities. The compound is noted to be stable under normal conditions but decomposes when exposed to strong acids or bases.[1]

Experimental Protocols for Property Verification

To ensure the integrity of starting materials, in-house verification of physical properties is a cornerstone of good laboratory practice. The following protocols are self-validating systems for determining melting point and solubility.

Melting Point Determination using the Thiele Tube Method

This classic technique provides a reliable and cost-effective means of determining the melting point. The causality behind this method is the principle of uniform heat transfer provided by the circulating mineral oil, ensuring the sample and the thermometer experience the same temperature.

Step-by-Step Methodology:

  • Sample Preparation: Finely crush a small amount of the this compound powder. A fine powder ensures efficient and uniform heat transfer within the sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube on a hard surface to compact the sample tightly at the bottom.

  • Apparatus Setup: Secure the capillary tube to a calibrated thermometer using a rubber band or wire. The sample should be level with the thermometer's bulb.

  • Thiele Tube Immersion: Clamp the Thiele tube and immerse the thermometer and capillary in the mineral oil, ensuring the oil level is above the side-arm junction but below the thermometer's immersion line.

  • Heating: Begin heating the side arm of the Thiele tube gently with a micro-burner. The unique shape of the tube creates a convection current, ensuring the oil circulates and provides a uniform temperature.

  • Observation: Heat rapidly to about 15-20°C below the expected melting point (168°C). Then, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the oil, the thermometer, and the sample, preventing an overestimation of the melting point.

  • Recording Data: Record the temperature at which the first drop of liquid appears (the lower end of the range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the range).

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement Prep1 Crush Crystalline Sample Prep2 Load 2-3mm into Capillary Tube Prep1->Prep2 Setup1 Attach Capillary to Thermometer Prep2->Setup1 Setup2 Immerse in Thiele Tube Oil Setup1->Setup2 Heat1 Heat Rapidly to ~150°C Setup2->Heat1 Heat2 Reduce Heating Rate to 1-2°C/min Heat1->Heat2 Observe1 Record T₁ (First Liquid Drop) Heat2->Observe1 Observe2 Record T₂ (All Liquid) Observe1->Observe2 Result Melting Range = T₁ - T₂ Observe2->Result

Caption: Workflow for Melting Point Determination via Thiele Tube.

Qualitative Solubility Assessment

This experiment systematically determines the solubility profile of the compound in a range of common laboratory solvents, which is vital for selecting appropriate solvents for reactions, extractions, and chromatography.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Hexane).

  • Sample Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.

  • Initial Observation: Observe if the solid dissolves immediately at room temperature.

  • Agitation: Vigorously shake or vortex each tube for 30-60 seconds. The increased kinetic energy helps overcome the activation energy barrier for dissolution.

  • Classification: Observe the results and classify as:

    • Soluble: The solid completely disappears, forming a clear solution.

    • Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Heating (Optional): For samples that are slightly soluble or insoluble, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling (e.g., recrystallization).

Workflow Diagram: Solubility Assessment

SolubilityWorkflow Start Add 10mg of Compound to 1mL of Solvent Vortex Vortex for 60 seconds at Room Temperature Start->Vortex Observe Observe Mixture Vortex->Observe Soluble Result: Soluble Observe->Soluble Clear Solution Insoluble Result: Insoluble Observe->Insoluble No Change PartlySoluble Result: Slightly Soluble Observe->PartlySoluble Some Solid Remains

Caption: Protocol for Qualitative Solubility Assessment.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin irritation and serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.

Conclusion

The physical properties of this compound—its crystalline form, distinct melting point, and characteristic solubility profile—are foundational to its effective use in chemical synthesis. The protocols outlined in this guide provide a robust framework for verifying these properties, ensuring the quality and consistency of the material. For professionals in research and drug development, a thorough understanding and verification of these parameters are indispensable for predictable and successful synthetic outcomes.

References

An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-chlorobenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure—comprising a carboxylic acid, a ketone, and a chlorinated aromatic ring—offers a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol with mechanistic insights, thorough analytical characterization, and a discussion of its applications in medicinal chemistry.

Introduction

This compound (CAS No. 115382-35-9) is a white to off-white crystalline solid with the chemical formula C₉H₇ClO₃.[1][2] Its strategic importance in organic synthesis stems from the differential reactivity of its functional groups, allowing for selective modifications to build intricate molecular architectures. The presence of the chlorine atom, acetyl group, and carboxylic acid on the benzene ring provides multiple reaction sites for chemists to exploit in the design and synthesis of new chemical entities. This guide aims to be a comprehensive resource for researchers, providing both foundational knowledge and practical insights into the effective utilization of this versatile intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 115382-35-9[1]
Molecular Formula C₉H₇ClO₃[1]
Molecular Weight 198.60 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol.
Melting Point Not available
Boiling Point Not available
Density Not available

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 3-chlorotoluene, followed by oxidation of the methyl group. The Friedel-Crafts reaction introduces the acetyl group, and the subsequent oxidation converts the methyl group to the carboxylic acid.

Reaction Scheme

Synthesis_of_4_Acetyl_2_chlorobenzoic_acid cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation 3-chlorotoluene 3-Chlorotoluene intermediate 1-(3-chloro-4-methylphenyl)ethan-1-one 3-chlorotoluene->intermediate acetyl_chloride + Acetyl Chloride final_product This compound intermediate->final_product AlCl3 AlCl₃ oxidant KMnO₄ or H₂CrO₄ Friedel_Crafts_Acylation_Mechanism Start Acetyl Chloride + AlCl₃ Acylium_Ion Formation of Acylium Ion [CH₃CO]⁺ + AlCl₄⁻ Start->Acylium_Ion Electrophilic_Attack Nucleophilic attack by 3-Chlorotoluene Acylium_Ion->Electrophilic_Attack Sigma_Complex Formation of Arenium Ion (Sigma Complex) Electrophilic_Attack->Sigma_Complex Rearomatization Deprotonation to restore aromaticity Sigma_Complex->Rearomatization Product 1-(3-chloro-4-methylphenyl)ethan-1-one Rearomatization->Product Safe_Handling_Workflow Start Obtain this compound PPE Don appropriate PPE: - Gloves - Goggles - Lab Coat Start->PPE Fume_Hood Work in a certified fume hood PPE->Fume_Hood Handling Handle with care to avoid dust generation Fume_Hood->Handling Storage Store in a cool, dry, well-ventilated area Handling->Storage End Procedure Complete Storage->End

References

An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-acetyl-2-chlorobenzoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's fundamental properties, outlines a robust synthetic protocol, details methods for structural elucidation, and discusses its applications and safety considerations. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structural features—a carboxylic acid group for amide or ester formation, a ketone for further derivatization, and a chlorinated benzene ring that influences reactivity and provides a site for cross-coupling reactions—make it a valuable building block in organic synthesis.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 115382-35-9[2][3]
Molecular Formula C₉H₇ClO₃[1][2]
Molecular Weight 198.60 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 168-172 °C[1]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol)[1]
Density 1.37 g/cm³[1]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)C(=O)O)Cl[3]
InChIKey KASJLCWKGSURCV-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a reliable and common strategy for preparing substituted benzoic acids involves the oxidation of an alkyl group on the benzene ring. This approach is often high-yielding and utilizes readily available starting materials. Here, we propose a robust protocol starting from 3-chloro-4-methylacetophenone.

Causality of Experimental Design: The choice of potassium permanganate (KMnO₄) as the oxidizing agent is deliberate. It is a powerful and cost-effective oxidant capable of converting an aryl-bound methyl group to a carboxylic acid under aqueous alkaline conditions, while the ketone and aryl chloride functionalities remain intact under controlled temperatures. The initial basic conditions (using NaOH or KOH) are crucial for solubilizing the permanganate and facilitating the reaction mechanism, which proceeds through a series of manganese intermediates. The final acidification step serves two purposes: it neutralizes the excess base and protonates the carboxylate salt to precipitate the desired carboxylic acid product.

Proposed Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification A Start: 3-Chloro-4-methylacetophenone B Add KMnO₄ in aqueous base (NaOH/H₂O) A->B C Heat under reflux (e.g., 4-6 hours) B->C D Reaction Mixture (Product as sodium salt + MnO₂ precipitate) C->D E Cool and filter to remove MnO₂ D->E Proceed to Workup F Acidify filtrate with conc. HCl to pH ~2 E->F G Precipitation of crude product F->G H Collect solid by vacuum filtration G->H I Wash with cold water H->I J Recrystallize from Ethanol/Water I->J K Final Product: this compound J->K

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methylacetophenone (1 eq.).

  • Reagent Addition: Prepare a solution of potassium permanganate (KMnO₄, 3 eq.) in a mixture of water and 1 M sodium hydroxide (NaOH). Add this solution slowly to the flask containing the starting material.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple permanganate color. Maintain reflux for 4-6 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. The brown precipitate observed is manganese dioxide (MnO₂). Filter the mixture through a pad of celite to remove the MnO₂ solid, washing the filter cake with a small amount of hot water.

  • Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water to remove any inorganic salts.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum to yield the final product.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification. While experimentally verified spectra for this specific compound are not widely published, the expected features can be reliably predicted based on its structure.

Analytical Workflow

G cluster_0 Analytical Workflow A Synthesized Product B ¹H & ¹³C NMR Spectroscopy (Structural Backbone & Environment) A->B C FTIR Spectroscopy (Functional Group Identification) A->C D Mass Spectrometry (MS) (Molecular Weight & Fragmentation) A->D E Final Structural Confirmation B->E C->E D->E

Caption: Spectroscopic workflow for structural confirmation.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Features for this compound

TechniqueFeaturePredicted Chemical Shift / FrequencyAssignment
¹H NMR Singlet~11-13 ppmCarboxylic acid proton (-COOH)
Doublet~8.0-8.2 ppmAromatic proton ortho to acetyl group
Doublet of doublets~7.8-8.0 ppmAromatic proton between functional groups
Doublet~7.6-7.8 ppmAromatic proton ortho to chloro group
Singlet~2.6 ppmAcetyl methyl protons (-COCH₃)
¹³C NMR Carbonyl~195-198 ppmAcetyl carbonyl carbon
Carbonyl~165-168 ppmCarboxylic acid carbonyl carbon
Aromatic~125-145 ppm6 distinct aromatic carbon signals
Methyl~27 ppmAcetyl methyl carbon
FTIR Broad O-H Stretch2500-3300 cm⁻¹Carboxylic acid O-H
C=O Stretch1700-1720 cm⁻¹Carboxylic acid C=O
C=O Stretch1670-1690 cm⁻¹Ketone C=O
C-Cl Stretch750-850 cm⁻¹Aryl-Chloride C-Cl
Standard Operating Procedure for Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the dried product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily observable).

  • Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz). Acquire ¹H and ¹³C{¹H} spectra.

  • Analysis: Reference the spectra to the residual solvent peak. Integrate proton signals and compare chemical shifts to predicted values for structural confirmation.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the product with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the key functional groups (O-H, C=O, C-Cl) as detailed in Table 2.

Applications in Drug Development and Chemical Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] Its utility stems from the orthogonal reactivity of its functional groups.

  • Pharmaceutical Synthesis: The carboxylic acid can be converted into esters, amides, or acid chlorides, serving as a handle to connect the molecule to other pharmacophores. The ketone can undergo reactions such as reduction, reductive amination, or condensation to build molecular complexity. It serves as a key building block for APIs.[1][4]

  • Agrochemicals and Dyes: Similar to its use in pharmaceuticals, it acts as an intermediate in the production of pesticides and dye molecules, where the specific substitution pattern on the aromatic ring is crucial for biological activity or color properties.[1][4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound should be treated as a hazardous chemical.

Table 3: GHS Hazard Information

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]
STOT, Single ExposureH335May cause respiratory irritation[3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[5] Avoid generating dust.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done via an approved waste disposal plant.[5]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

References

4-Acetyl-2-chlorobenzoic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Acetyl-2-chlorobenzoic Acid for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a crucial parameter for its application in research and pharmaceutical development. Recognizing that publicly available solubility data for this specific compound is limited, this guide focuses on equipping researchers with the fundamental principles and robust experimental methodologies required to determine its solubility accurately. We will delve into the theoretical underpinnings of solubility, present detailed, field-tested protocols for solubility determination, and discuss the critical factors influencing the solubility of this molecule. Furthermore, this guide will explore the implications of solubility data in the context of drug discovery and development, offering insights into how this information can be leveraged for formulation and bioavailability enhancement.

Introduction to this compound and the Significance of Its Solubility

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chloro substituent, and an acetyl group, suggests a compound with moderate polarity and the potential for hydrogen bonding. These structural features are key determinants of its solubility in various solvent systems.

In the realm of pharmaceutical sciences, solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug. Therefore, a thorough understanding and accurate measurement of the solubility of this compound are paramount for:

  • Early-Stage Drug Discovery: Assessing the compound's suitability for further development and identifying potential formulation challenges.

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing effective delivery systems to ensure adequate drug exposure.

This guide will provide the necessary tools for researchers to generate reliable solubility data for this compound, enabling informed decision-making throughout the research and development pipeline.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can be dissolved in a given amount of the solvent at a specific temperature and pressure to form a saturated solution. The process of dissolution is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent molecules.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The structural features of this compound—the polar carboxylic acid and acetyl groups, and the less polar chlorophenyl ring—suggest it will exhibit a range of solubilities in solvents of varying polarities.

The dissolution process can be conceptually broken down into three steps:

  • Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.

  • Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy change of the solution determines whether the dissolution process is endothermic or exothermic, which in turn influences how solubility changes with temperature.

Experimental Determination of Solubility

Accurate and reproducible solubility data is best obtained through carefully designed experiments. Below are two widely accepted methods for determining the solubility of a compound like this compound.

Equilibrium Method (Shake-Flask Method)

The equilibrium or shake-flask method is a gold-standard technique for determining thermodynamic solubility. It involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Experimental Protocol:
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or a rotator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation can be used for faster and more efficient separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Workflow for the Equilibrium Method:

Equilibrium_Method A 1. Add Excess Solid to Solvent B 2. Equilibrate at Constant Temperature A->B Agitation C 3. Separate Solid and Liquid Phases B->C Settling/Centrifugation D 4. Sample and Dilute Supernatant C->D E 5. Quantify Concentration (e.g., HPLC) D->E F 6. Calculate Solubility E->F

Caption: Workflow of the Equilibrium Shake-Flask Method.

Polythermal Method (Temperature Variation Method)

The polythermal method is a dynamic approach where the temperature at which a solid dissolves completely in a solvent is determined. This method is particularly useful for generating solubility data at multiple temperatures more rapidly than the equilibrium method.

Experimental Protocol:
  • Preparation: Prepare several vials, each containing a known mass of this compound and a known volume of the solvent. The concentrations should span the expected solubility range at different temperatures.

  • Heating: Slowly heat the vials in a controlled manner (e.g., in a water bath with a programmable thermostat) while stirring.

  • Observation: Visually observe each vial to determine the temperature at which the last solid particle dissolves. This temperature is the saturation temperature for that specific concentration.

  • Data Plotting: Plot the concentration versus the saturation temperature to generate a solubility curve.

Workflow for the Polythermal Method:

Polythermal_Method A 1. Prepare Samples with Known Concentrations B 2. Heat Samples at a Controlled Rate A->B C 3. Observe Temperature of Complete Dissolution B->C D 4. Plot Concentration vs. Dissolution Temperature C->D E 5. Generate Solubility Curve D->E

Caption: Workflow of the Polythermal Method for Solubility Determination.

Data Presentation

The obtained solubility data should be meticulously recorded. Below is a template table for organizing your results.

SolventTemperature (°C)Solubility (mg/mL)Standard DeviationAnalytical Method
Water25HPLC-UV
pH 7.4 Buffer25HPLC-UV
Ethanol25HPLC-UV
Acetone25HPLC-UV
.........

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound. Understanding these can aid in solvent selection and formulation design.

  • pH: As a carboxylic acid, the ionization state of this compound is pH-dependent. In acidic solutions (pH below its pKa), it will exist predominantly in its less soluble, neutral form. As the pH increases above its pKa, it will deprotonate to form the more soluble carboxylate salt.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with temperature. However, this must be determined experimentally.

  • Solvent Polarity: A systematic study using a range of solvents with varying polarities (e.g., water, alcohols, ketones, ethers, and hydrocarbons) will provide a comprehensive solubility profile.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility studies.

Applications in Drug Development

The solubility data for this compound is instrumental in several stages of drug development:

  • Lead Optimization: Comparing the solubility of different analogs can help in selecting candidates with more favorable physicochemical properties.

  • Preformulation Studies: The data guides the selection of excipients and the development of appropriate formulations (e.g., solutions, suspensions, or solid dispersions).

  • Biopharmaceutical Classification System (BCS): Solubility data is a key component in classifying a drug according to the BCS, which helps in predicting its in vivo performance and can guide regulatory submissions.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides the theoretical foundation and practical, step-by-step methodologies for researchers to generate this critical information. The equilibrium and polythermal methods are robust techniques that, when executed with care, will yield accurate and reliable solubility data. A thorough understanding of the factors influencing solubility will further empower scientists to modulate this property for various applications, particularly in the context of pharmaceutical development. The generation of a comprehensive solubility profile for this compound is a crucial step in unlocking its full potential as a research compound or a future therapeutic agent.

A Technical Guide to the Spectroscopic Characterization of 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Structural Verification

4-Acetyl-2-chlorobenzoic acid (C₉H₇ClO₃, Molecular Weight: 198.60 g/mol ) is an organic compound that serves as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its precise molecular structure, featuring a carboxylic acid, a ketone, and a halogenated aromatic ring, dictates its chemical reactivity and suitability for these applications. Therefore, unambiguous structural confirmation through a combination of modern spectroscopic techniques is not merely a procedural step but a foundational requirement for its use in any research or development context.

This guide provides an in-depth framework for the acquisition and interpretation of the core spectroscopic data required to fully characterize this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity and trustworthiness. While complete, verified spectra for this specific compound are not universally published, this guide will detail the expected spectral features based on its known structure and provide robust, standardized methodologies for their acquisition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by providing detailed information about the carbon-hydrogen framework.[4][5]

¹H NMR Spectroscopy: Proton Environments

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ¹H NMR Spectrum:

Based on the structure of this compound, we anticipate the following signals:

  • Aromatic Protons (3H): The trisubstituted benzene ring will exhibit three proton signals in the aromatic region (typically δ 7.0-8.5 ppm).

    • The proton ortho to the electron-withdrawing carboxylic acid and meta to the acetyl group is expected to be the most downfield.

    • The proton ortho to the acetyl group will also be significantly downfield.

    • The proton ortho to the chlorine atom will be influenced by both halogen and acetyl groups.

    • The coupling patterns (splitting) will be complex, likely showing doublet of doublets or multiplets due to ortho and meta coupling.

  • Acetyl Protons (3H): A sharp singlet corresponding to the three equivalent methyl protons of the acetyl group. Due to the proximity of the electron-withdrawing ketone, this signal is expected to appear around δ 2.5-2.7 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet, typically far downfield (δ 10-13 ppm). Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.[6]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

    • Cap the tube and gently invert to ensure homogeneity.

  • Instrument Setup (400 MHz Spectrometer Example): [8]

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp peaks.

    • Set acquisition parameters:

      • Pulse Angle: 45° (a good compromise for quantitative accuracy and speed).[9]

      • Acquisition Time (at): 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration.[9]

      • Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.[10]

  • Data Acquisition & Processing:

    • Initiate the acquisition by typing zg.

    • Once complete, perform a Fourier transform (efp).

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative ratio of protons.[7]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a direct map of the carbon skeleton, with each unique carbon atom typically producing a distinct signal.[11]

Predicted ¹³C NMR Spectrum:

For this compound, we expect to see 9 distinct carbon signals, as there are no planes of symmetry in the molecule.

  • Carbonyl Carbons (2 signals): The carboxylic acid carbonyl (R-C OOH) and the ketone carbonyl (R-C O-CH₃) will appear far downfield, typically in the δ 165-205 ppm range. The ketone carbonyl is generally further downfield than the acid carbonyl.[12]

  • Aromatic Carbons (6 signals): Six distinct signals are expected in the δ 120-150 ppm region. The carbons directly attached to the electron-withdrawing substituents (carboxyl, acetyl, and chlorine) will have their chemical shifts significantly affected.

  • Methyl Carbon (1 signal): The acetyl methyl carbon (C H₃) will appear upfield, typically in the δ 20-30 ppm range.[12]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.[11]

  • Instrument Setup:

    • Utilize a standard proton-decoupled pulse program (e.g., zgpg30). This removes C-H coupling, resulting in a spectrum of singlets.[13]

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • The number of scans (ns) will need to be significantly higher than for ¹H NMR (e.g., 128 to 1024 or more) to achieve a good signal-to-noise ratio.[10]

    • A relaxation delay (d1) of 2 seconds is a standard starting point.[14]

  • Data Acquisition & Processing:

    • The process is analogous to ¹H NMR.

    • Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[8]

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Fingerprinting

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5]

Predicted IR Spectrum:

The structure of this compound contains several characteristic functional groups that will give rise to strong, identifiable absorption bands.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (broad)Carboxylic Acid2500-3300
C=O StretchCarboxylic Acid1700-1725
C=O StretchKetone1680-1700
C=C StretchAromatic Ring1450-1600
C-O StretchCarboxylic Acid1210-1320
C-Cl StretchAryl Halide1000-1100

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[15]

  • Background Scan:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[16]

    • Take a background spectrum of the empty crystal. This captures the spectral signature of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.[17]

  • Sample Measurement:

    • Place a small amount of the solid this compound powder onto the crystal.

    • Use the built-in pressure clamp to ensure firm contact between the sample and the crystal surface.[15]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The software automatically performs the background subtraction.

    • Label the major peaks and compare their wavenumbers to correlation tables to confirm the presence of the expected functional groups.

Diagram of the Spectroscopic Analysis Workflow

G cluster_NMR NMR Spectroscopy cluster_Other Other Techniques H1_NMR ¹H NMR Acquisition H1_Data Proton Environments (Shift, Splitting, Integration) H1_NMR->H1_Data C13_NMR ¹³C NMR Acquisition C13_Data Carbon Backbone (Number of Signals) C13_NMR->C13_Data Structure Structural Elucidation of This compound H1_Data->Structure C13_Data->Structure FTIR FTIR Acquisition FTIR_Data Functional Groups Present FTIR->FTIR_Data MS MS Acquisition MS_Data Molecular Weight & Fragmentation MS->MS_Data FTIR_Data->Structure MS_Data->Structure

Caption: A workflow diagram illustrating the integration of multiple spectroscopic techniques for complete structural elucidation.

Part 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and providing structural clues from fragmentation patterns.[4][18]

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight is 198.60 g/mol .[1][3] Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion peak will appear as two peaks: one at m/z 198 (for C₉H₇³⁵ClO₃) and a second, smaller peak at m/z 200 (for C₉H₇³⁷ClO₃) with an intensity ratio of approximately 3:1.[19] This isotopic signature is a powerful confirmation of the presence of one chlorine atom.

  • Key Fragmentation Patterns: EI is a "hard" ionization technique that causes fragmentation.[20] Expected fragments include:

    • [M-15]⁺: Loss of the acetyl methyl group (•CH₃).

    • [M-43]⁺: Loss of the acetyl group (•COCH₃).

    • [M-17]⁺ or [M-45]⁺: Loss of •OH or •COOH from the carboxylic acid group, which is common for benzoic acids.[21]

    • The fragment at m/z 139/141 (corresponding to the chlorobenzoyl cation) is also highly probable.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a "soft" ionization technique that is excellent for determining the molecular weight of polar molecules like carboxylic acids, often with minimal fragmentation.[22][23]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-100 µM) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion:

    • The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.[24]

  • Ionization:

    • A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[25]

    • A heated drying gas (nitrogen) causes the solvent to evaporate, leading to the formation of gas-phase ions.[22]

  • Data Acquisition:

    • Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, which would detect the deprotonated molecule [M-H]⁻ at m/z 197/199.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

Summary of Predicted Spectroscopic Data

TechniqueFeaturePredicted Observation
¹H NMR Chemical Shifts (δ)~7.0-8.5 ppm (3H, m, Ar-H), ~10-13 ppm (1H, br s, COOH), ~2.5-2.7 ppm (3H, s, COCH₃)
Integration3 : 1 : 3
¹³C NMR Number of Signals9
Chemical Shifts (δ)~165-205 ppm (2 x C=O), ~120-150 ppm (6 x Ar-C), ~20-30 ppm (1 x CH₃)
FTIR Key Peaks (cm⁻¹)2500-3300 (O-H), 1700-1725 (Acid C=O), 1680-1700 (Ketone C=O)
Mass Spec Molecular Ion (M⁺)m/z 198 and 200 (approx. 3:1 ratio)
Key Fragments[M-15]⁺, [M-43]⁺, [M-45]⁺

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, FTIR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR map the C-H framework and carbon backbone, FTIR confirms the presence and nature of key functional groups, and Mass Spectrometry verifies the molecular weight and the presence of the chlorine atom. By following the rigorous experimental protocols outlined in this guide, researchers can generate high-fidelity, trustworthy data, ensuring the unambiguous confirmation of the molecule's identity and purity, which is paramount for its application in scientific research and development.

References

An In-depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-chlorobenzoic acid, a substituted aromatic carboxylic acid, is a key chemical intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring a carboxylic acid group, an acetyl moiety, and a chlorine atom on the benzene ring, provides multiple reactive sites for constructing more complex molecular architectures. This trifunctional nature makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₉H₇ClO₃[1][2][3]
Molecular Weight 198.60 g/mol [1][2][3]
CAS Number 115382-35-9[2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 168-172 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol[1]
Purity Typically ≥ 98%[1]

Synthesis of this compound

The synthesis of this compound is not commonly detailed in standard organic chemistry literature but can be inferred from established synthetic methodologies for related compounds. A plausible and efficient synthetic route involves a two-step process starting from 3-chlorotoluene: a Friedel-Crafts acylation followed by an oxidation reaction.

Step 1: Friedel-Crafts Acylation of 3-Chlorotoluene

The initial step involves the introduction of an acetyl group onto the 3-chlorotoluene ring via a Friedel-Crafts acylation reaction. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups favor the substitution at the 4-position, which is para to the methyl group and ortho to the chloro group.

Reaction: 3-Chlorotoluene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-chloro-4-methylacetophenone.

Causality of Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion. This activation is crucial for the electrophilic aromatic substitution to occur on the moderately activated toluene ring.

  • Solvent: An inert solvent, such as dichloromethane or 1,2-dichloroethane, is typically used to facilitate the reaction while not competing in the Friedel-Crafts reaction.

  • Temperature Control: The reaction is often carried out at low temperatures (0-5 °C) initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of 3-chloro-4-methylacetophenone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

  • Add a solution of 3-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 3-chloro-4-methylacetophenone.

Step 2: Oxidation of 3-chloro-4-methylacetophenone

The second step involves the selective oxidation of the methyl group of 3-chloro-4-methylacetophenone to a carboxylic acid. This transformation is a common method for the synthesis of benzoic acid derivatives.

Reaction: 3-chloro-4-methylacetophenone is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate and sulfuric acid, to yield this compound.

Causality of Experimental Choices:

  • Oxidizing Agent (KMnO₄): Potassium permanganate is a powerful and relatively inexpensive oxidizing agent capable of converting an alkyl group on an aromatic ring to a carboxylic acid. The acetyl group is generally stable under these conditions.

  • Reaction Conditions: The reaction is typically carried out in an aqueous solution, often with the addition of a base to aid in the solubility of the organic substrate and to neutralize the acidic byproducts. The mixture is heated to drive the reaction to completion.

  • Workup: Acidification of the reaction mixture after filtration of the manganese dioxide byproduct is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, add 3-chloro-4-methylacetophenone (1.0 equivalent) and a solution of potassium permanganate (3.0-4.0 equivalents) in water.

  • Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to the filtrate until the solution is acidic (pH ~2), which will cause the precipitation of a white solid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation 3-Chlorotoluene 3-Chlorotoluene Acylation Reaction 3-Chlorotoluene->Acylation Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Acylation AlCl3 AlCl₃ AlCl3->Acylation Catalyst Intermediate 3-chloro-4-methylacetophenone Acylation->Intermediate Oxidation Reaction Intermediate->Oxidation KMnO4 KMnO₄ KMnO4->Oxidation Oxidizing Agent Final_Product This compound Oxidation->Final_Product Reactivity_Pathways cluster_COOH Carboxylic Acid Reactions cluster_Acetyl Acetyl Group Reactions cluster_Ring Aromatic Ring Reactions Start This compound Ester Ester derivative Start->Ester ROH, H⁺ Amide Amide derivative Start->Amide 1. SOCl₂ 2. R₂NH Alcohol_Primary Primary alcohol Start->Alcohol_Primary LiAlH₄ Alcohol_Secondary Secondary alcohol Start->Alcohol_Secondary NaBH₄ Carboxylate Dicarboxylic acid Start->Carboxylate NaOH, Br₂ Alpha_Halogenated α-Halogenated ketone Start->Alpha_Halogenated Br₂, H⁺ SNAr_Product Nucleophilic Aromatic Substitution Product Start->SNAr_Product Nu⁻, heat

References

Methodological & Application

4-Acetyl-2-chlorobenzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Acetyl-2-chlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring a carboxylic acid, a ketone, and a chlorinated aromatic ring, offers multiple reaction sites for building more complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The protocol is structured to not only provide procedural steps but also to explain the underlying chemical principles and rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the process.

Physicochemical Properties and Safety Overview

A summary of the key properties and hazard information for the target compound is essential for safe and effective handling.

PropertyValueSource(s)
Molecular Formula C₉H₇ClO₃[1][2]
Molecular Weight 198.60 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 168-172 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.[1]
CAS Number 115382-35-9[1][2]

GHS Hazard Statement: According to safety data, this compound is harmful if swallowed, in contact with skin, or inhaled.[2] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[2]

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[3][4] Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-chlorotoluene. This strategy leverages two cornerstone reactions in organic synthesis: the Friedel-Crafts acylation and the oxidation of a benzylic methyl group.

  • Step 1: Friedel-Crafts Acylation. This reaction introduces the acetyl group (-COCH₃) onto the aromatic ring of 2-chlorotoluene. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the chloro (-Cl) group is a deactivating, yet also ortho, para-directing group. The combined directing effects and sterics favor acylation at the C4 position (para to the methyl group), yielding the key intermediate, 4-acetyl-2-chlorotoluene.

  • Step 2: Oxidation. The methyl group of the intermediate is then selectively oxidized to a carboxylic acid (-COOH) using a strong oxidizing agent, such as potassium permanganate (KMnO₄). This transformation is a classic method for converting alkylbenzenes to benzoic acids and yields the final product.

The overall synthetic workflow is visualized below.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2_Chlorotoluene 2_Chlorotoluene Intermediate_Product 4-Acetyl-2-chlorotoluene 2_Chlorotoluene->Intermediate_Product Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Final_Product This compound Intermediate_Product->Final_Product Step 2: Oxidation (KMnO₄, Heat)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Part A: Synthesis of 4-Acetyl-2-chlorotoluene (Intermediate)

Reaction Principle: This step utilizes the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[5] The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2-chlorotoluene.[6][7]

Materials:

  • 2-chlorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. Place the entire apparatus in an ice bath.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (150 mL) followed by the portion-wise addition of anhydrous aluminum chloride (1.2 equivalents). Stir the resulting suspension and allow it to cool to 0-5 °C.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled AlCl₃ suspension via the dropping funnel over 20 minutes. Maintain the temperature below 10 °C.

  • Aromatic Addition: Add 2-chlorotoluene (1.0 equivalent) to the dropping funnel and introduce it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated HCl (200 g ice, 20 mL HCl).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (50 mL portions).

  • Washing: Combine the organic layers and wash sequentially with cold water (100 mL), saturated NaHCO₃ solution (100 mL), and finally with brine (100 mL). The bicarbonate wash neutralizes any remaining acid; effervescence will be observed.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-acetyl-2-chlorotoluene.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure intermediate.

Part B: Synthesis of this compound

Reaction Principle: This step involves the oxidation of the benzylic methyl group of the intermediate to a carboxylic acid. Potassium permanganate in an alkaline solution is a powerful oxidizing agent suitable for this transformation. The reaction proceeds until the characteristic purple color of the permanganate ion disappears, indicating its consumption.

Materials:

  • 4-acetyl-2-chlorotoluene (from Part A)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • pH paper or meter

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-acetyl-2-chlorotoluene (1.0 equivalent), sodium carbonate (1.2 equivalents), and deionized water (20 mL per gram of starting material).

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (3.0 equivalents) in deionized water.

  • Reaction: Heat the flask containing the toluene derivative to reflux (approx. 100 °C). Once refluxing, add the KMnO₄ solution in small portions over 2-3 hours. The purple color should disappear after each addition before the next is made. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion: Continue heating at reflux for an additional 2-4 hours after the final addition of KMnO₄, or until the purple color permanently persists.

  • Work-up: Cool the reaction mixture to room temperature. Filter the hot solution through a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly and with stirring, acidify the filtrate by adding concentrated HCl dropwise until the pH is approximately 1-2. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture to obtain the final product as a white to off-white crystalline solid.

References

Purification of 4-Acetyl-2-chlorobenzoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the purification of 4-Acetyl-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity material, a critical factor for successful downstream applications. The methodologies described herein are grounded in fundamental chemical principles and have been designed to be robust and reproducible.

Introduction to this compound and the Importance of Purity

This compound (C₉H₇ClO₃, MW: 198.60 g/mol ) is a white to off-white crystalline solid.[1][2] Its structure, featuring a carboxylic acid, a ketone, and a chlorinated aromatic ring, makes it a versatile building block in organic synthesis. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps.

Physicochemical Properties:

PropertyValueSource(s)
Molecular FormulaC₉H₇ClO₃[1][2]
Molecular Weight198.60 g/mol [1][2]
Melting Point168-172 °C[1]
AppearanceWhite to off-white crystalline powder[1]
SolubilitySlightly soluble in water; Soluble in organic solvents like ethanol.[1]
pKa (estimated) ~2.9 - 3.5 Inferred from ortho-substituted benzoic acids.[3][4]

The acidity of the carboxylic acid group, influenced by the electron-withdrawing chloro substituent in the ortho position, is a key property exploited in the purification process. Ortho-substituted benzoic acids are generally more acidic than benzoic acid itself due to the "ortho effect," which involves a combination of steric and electronic factors.[3] For instance, 2-chlorobenzoic acid has a pKa of 2.89, significantly lower than that of benzoic acid (4.20).[4][5] This enhanced acidity is fundamental to the design of efficient extraction protocols.

Common Impurities in the Synthesis of this compound

Understanding the potential impurities arising from the synthesis of this compound is crucial for selecting the appropriate purification strategy. Common synthetic routes include:

  • Friedel-Crafts acylation of 2-chlorotoluene followed by oxidation: This is a plausible and common route for such structures.

  • Oxidation of 4-acetyl-2-chlorotoluene: A direct oxidation of the methyl group.[6][7][8]

Based on these synthetic pathways, potential impurities may include:

  • Unreacted Starting Materials: 2-chlorotoluene or 4-acetyl-2-chlorotoluene.

  • Isomeric Impurities: Positional isomers formed during the Friedel-Crafts acylation, such as 3-acetyl-2-chlorobenzoic acid or 5-acetyl-2-chlorobenzoic acid.

  • Byproducts of Oxidation: Incomplete oxidation can lead to the presence of the corresponding alcohol (1-(3-chloro-4-(hydroxymethyl)phenyl)ethan-1-one) or aldehyde (2-chloro-4-acetylbenzaldehyde).

  • Over-acylation products: Although less common with acylation compared to alkylation, polysubstituted byproducts are a possibility.[9][10]

  • Residual catalysts and reagents: Lewis acids (e.g., AlCl₃) from the acylation step or oxidizing agents (e.g., KMnO₄, CrO₃).[11][12]

The following workflow provides a strategic approach to remove these impurities.

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Removes acidic/basic and water-soluble impurities Recrystallization Recrystallization Extraction->Recrystallization Removes remaining neutral and less soluble impurities Chromatography Column Chromatography (Optional) Recrystallization->Chromatography For very high purity requirements Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This technique leverages the acidic nature of the carboxylic group to separate it from neutral and basic impurities.

Principle: this compound, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while basic impurities can be removed by a prior wash with a dilute acid.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate (organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric acid (HCl) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acid Wash (Optional): If basic impurities are suspected, transfer the solution to a separatory funnel and wash with a 5% HCl solution. Drain the acidic aqueous layer.

  • Bicarbonate Extraction: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a less dense organic solvent like diethyl ether) will contain the sodium salt of this compound. Drain the aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the desired product into the aqueous phase. Combine all aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent. Discard the organic layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 5% HCl solution with stirring until the solution is acidic (pH ~2), as indicated by pH paper. This compound will precipitate out as a white solid.[13][14]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

LLE_Workflow start Crude Product in Organic Solvent add_bicarb Add NaHCO₃ Solution start->add_bicarb shake Shake & Vent add_bicarb->shake separate Separate Layers shake->separate aq_phase Aqueous Phase (Sodium 4-acetyl-2-chlorobenzoate) separate->aq_phase org_phase Organic Phase (Neutral Impurities) separate->org_phase acidify Acidify with HCl aq_phase->acidify precipitate Precipitation acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Liquid-liquid extraction workflow.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.

Principle: The crude compound is dissolved in a hot solvent in which it is highly soluble. Upon slow cooling, the solubility decreases, and the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[13][15]

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, suitable solvents could include ethanol, methanol, acetic acid, or a mixture of solvents like ethanol/water or acetic acid/water.[3][16] A small-scale trial is recommended to determine the optimal solvent or solvent system.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals.

Protocol 3: Purification by Column Chromatography (for High Purity Requirements)

For obtaining very high purity material, column chromatography is the method of choice.

Principle: The compound is separated from its impurities based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).

Materials:

  • Silica gel (60-120 or 230-400 mesh)

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid to improve peak shape)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a small amount of acid (e.g., formic or acetic acid) is a good starting point.[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual impurities.[1][5][14][20]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Conclusion

The purification of this compound can be effectively achieved through a combination of liquid-liquid extraction and recrystallization. For applications requiring exceptionally high purity, column chromatography can be employed. The choice of the specific protocol and solvents should be guided by the nature and quantity of the impurities present in the crude material. Careful execution of these techniques, coupled with rigorous purity analysis, will ensure the quality of this important synthetic intermediate.

References

The Synthetic Versatility of 4-Acetyl-2-chlorobenzoic Acid: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Acetyl-2-chlorobenzoic acid is a bespoke chemical intermediate whose trifunctional nature—a carboxylic acid, a ketone, and an aryl chloride—offers a powerful toolkit for the synthetic chemist. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block in the synthesis of complex organic molecules, with a particular focus on pharmacologically relevant heterocyclic systems. We will explore its utility in the construction of phthalazinones and quinazolinones, providing not just theoretical pathways but also detailed, field-tested protocols. The causality behind experimental choices, from solvent selection to reaction conditions, is elucidated to empower the researcher with a robust understanding of the underlying chemical principles.

Introduction

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. This compound emerges as a highly valuable synthon, possessing three distinct functional groups that can be selectively manipulated to forge intricate heterocyclic frameworks. The presence of the acetyl group provides a handle for cyclization reactions, the carboxylic acid moiety offers a site for amide bond formation and other modifications, and the chloro substituent can be utilized in nucleophilic aromatic substitution or cross-coupling reactions. This unique combination makes it a precursor for a variety of fused heterocyclic systems, which are prevalent in numerous biologically active compounds. This guide will illuminate the pathways to harness the synthetic potential of this compound, transitioning from its fundamental properties to its practical application in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is critical for safe handling and successful reaction outcomes.

PropertyValueReference
Molecular Formula C₉H₇ClO₃[1]
Molecular Weight 198.60 g/mol [1]
CAS Number 115382-35-9[1]
Appearance White to off-white crystalline powder[2]
Purity ≥ 98%[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol[2]
Melting Point 168-172 °C[2]

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application I: Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one

The reaction of 2-acylbenzoic acids with hydrazine derivatives is a well-established and efficient method for the synthesis of phthalazinones, a class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and antihypertensive properties.[3] The acetyl group of this compound serves as the electrophilic center for the initial condensation with hydrazine, followed by an intramolecular cyclization to yield the phthalazinone core.

Reaction Scheme & Mechanism

The synthesis proceeds via a two-step, one-pot reaction. First, the acetyl group condenses with hydrazine hydrate to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid, which upon dehydration, yields the final phthalazinone product. The chloro substituent at the 2-position of the benzoic acid remains intact, resulting in a 7-chloro-substituted phthalazinone.

G cluster_0 Reaction Workflow Start This compound + Hydrazine Hydrate Step1 Condensation to form Hydrazone Intermediate Start->Step1 Ethanol, Reflux Step2 Intramolecular Cyclization & Dehydration Step1->Step2 Product 7-Chloro-4-methylphthalazin-1(2H)-one Step2->Product

Caption: Workflow for the synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one.

Experimental Protocol: One-Pot Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one

This protocol is adapted from established procedures for the synthesis of phthalazinones from 2-acylbenzoic acids.[3]

Materials:

  • This compound (1.0 mmol, 198.6 mg)

  • Hydrazine hydrate (1.2 mmol, ~60 µL of a 64% solution in water)

  • Ethanol (10 mL)

  • Triethylamine (optional, as a base, 1.2 mmol, 167 µL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • To the stirred solution, add hydrazine hydrate (1.2 mmol). If the reaction is sluggish, triethylamine (1.2 mmol) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 7-Chloro-4-methylphthalazin-1(2H)-one.

Expected Outcome & Characterization: The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the methyl group and the aromatic protons.

  • ¹³C NMR: To identify the carbonyl and other carbon signals of the heterocyclic ring.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • IR Spectroscopy: To identify the characteristic carbonyl and N-H stretching frequencies.

Application II: A Proposed Pathway to Substituted Quinazolinones

Quinazolinones are another class of heterocycles with significant biological activities. Their synthesis typically starts from 2-aminobenzoic acid derivatives.[4] While this compound does not possess the requisite amino group, it can be envisioned as a precursor to a suitable intermediate through a two-step synthetic sequence: nucleophilic aromatic substitution of the chloride followed by cyclization.

Proposed Synthetic Pathway

This proposed pathway involves an initial amination of the 2-chloro position, followed by a cyclization reaction with a suitable one-carbon source to form the quinazolinone ring.

G cluster_1 Proposed Quinazolinone Synthesis Start This compound Step1 Nucleophilic Aromatic Substitution (Amination) Start->Step1 Ammonia or Amine, Catalyst Intermediate 2-Amino-4-acetylbenzoic Acid Derivative Step1->Intermediate Step2 Cyclocondensation Intermediate->Step2 One-carbon source (e.g., Formamide) Product Substituted Quinazolinone Step2->Product

Caption: A proposed two-step pathway for the synthesis of quinazolinones.

Step 1: Proposed Protocol for the Synthesis of 2-Amino-4-acetylbenzoic Acid

This protocol is based on general methods for the amination of chlorobenzoic acids.[5]

Materials:

  • This compound (1.0 mmol, 198.6 mg)

  • Ammonia (as aqueous solution or generated in situ)

  • Copper catalyst (e.g., cuprous chloride, CuCl)

  • A suitable solvent (e.g., DMSO)

  • Base (e.g., sodium carbonate)

  • High-pressure reaction vessel (if using ammonia gas)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), a catalytic amount of cuprous chloride, and a base such as sodium carbonate.

  • Add a high-boiling polar aprotic solvent like DMSO.

  • Introduce the aminating agent. This can be an aqueous solution of ammonia or by bubbling ammonia gas through the solution. The reaction may require elevated temperatures and pressures.

  • Heat the reaction mixture, for example, to 130-150 °C, and maintain for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve dilution with water, acidification to precipitate the product, and extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Amino-4-acetylbenzoic acid.

Step 2: Proposed Protocol for the Cyclization to a Quinazolinone

This protocol is based on the well-established Niementowski quinazolinone synthesis.[6]

Materials:

  • 2-Amino-4-acetylbenzoic acid (from Step 1)

  • Formamide (serves as both reagent and solvent)

  • Reaction vessel with a reflux condenser

Procedure:

  • In a round-bottom flask, heat a mixture of 2-Amino-4-acetylbenzoic acid and an excess of formamide.

  • Maintain the temperature at around 120-150 °C for several hours.

  • The reaction involves the elimination of water and proceeds via an o-amidobenzamide intermediate.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the desired 7-acetyl-4(3H)-quinazolinone.

Further Synthetic Transformations

The acetyl group on the resulting heterocyclic scaffolds provides a further point of diversification. For example, it can be reduced to an ethyl group using standard methods like the Wolff-Kishner or Clemmensen reduction, or converted to other functional groups, thus expanding the chemical space for drug discovery.[7]

Conclusion

This compound is a potent and versatile building block for the synthesis of diverse heterocyclic compounds. Its unique arrangement of functional groups allows for the strategic construction of complex molecular architectures, particularly phthalazinones and, through a proposed multi-step pathway, quinazolinones. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in academia and industry, enabling the exploration of new chemical entities with potential therapeutic applications. The continued investigation into the reactivity and applications of this and similar synthons will undoubtedly fuel innovation in the field of organic and medicinal chemistry.

References

The Strategic Utility of 4-Acetyl-2-chlorobenzoic Acid as a Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutic agents. 4-Acetyl-2-chlorobenzoic acid emerges as a chemical intermediate of significant interest, offering a unique combination of functional groups that serve as versatile handles for molecular elaboration. Its substituted benzene ring provides a rigid scaffold, while the carboxylic acid, acetyl, and chloro moieties present opportunities for a diverse array of chemical transformations. This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and the underlying scientific rationale for its use in the synthesis of bioactive molecules.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇ClO₃[1]
Molecular Weight 198.60 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 168-172 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.[2]
CAS Number 115382-35-9[1]

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups: the carboxylic acid, the acetyl group (a ketone), and the chloro substituent on the aromatic ring.

  • Carboxylic Acid: This group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides. These transformations are fundamental in creating diverse libraries of compounds for biological screening.

  • Acetyl Group: The methyl ketone provides a reactive site for a range of carbon-carbon bond-forming reactions. For instance, it can undergo alpha-halogenation, aldol condensations, and Claisen condensations, allowing for the extension of the carbon skeleton.

  • Chloro Substituent: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions or be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity to the molecule. The electron-withdrawing nature of the chloro group also influences the reactivity of the aromatic ring.

The interplay of these functional groups makes this compound a valuable building block for the synthesis of heterocyclic compounds and other complex molecular architectures often found in medicinally active compounds.

Application in the Synthesis of Bioactive Heterocycles: A Case Study

To illustrate the practical application of this compound, we will detail a synthetic protocol for a novel piperazinone derivative, a class of compounds known to exhibit a range of biological activities, including anti-inflammatory properties. This protocol is adapted from a known procedure for a similar, non-chlorinated analogue.[3]

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process: a Claisen condensation to introduce a dicarbonyl moiety, followed by a cyclization reaction with ethylenediamine to form the desired piperazinone ring system.

G A This compound B Claisen Condensation (Dimethyl oxalate, NaOMe) A->B Step 1 C Intermediate Dicarbonyl Compound B->C D Cyclization (Ethylenediamine, Acetic Acid) C->D Step 2 E Target Piperazinone Derivative D->E

References

Application Notes and Protocols for the Reaction Mechanisms of 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetyl-2-chlorobenzoic acid is a trifunctional molecule featuring a carboxylic acid, a ketone, and an aryl chloride. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The reactivity of each functional group can be selectively addressed, allowing for a range of chemical transformations. The electron-withdrawing nature of the acetyl and carboxylic acid groups significantly influences the reactivity of the aromatic ring, particularly for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a detailed overview of the key reaction mechanisms involving this compound and offers practical, field-proven protocols for its derivatization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₉H₇ClO₃--INVALID-LINK--[1]
Molecular Weight198.60 g/mol --INVALID-LINK--[1]
IUPAC NameThis compound--INVALID-LINK--[1]
CAS Number115382-35-9--INVALID-LINK--[1]
AppearanceSolid--INVALID-LINK--[2]
Purity97%--INVALID-LINK--[2]

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly useful for synthesizing biaryl compounds.[3][4] In the case of this compound, the chloro substituent serves as a handle for palladium-catalyzed cross-coupling with various boronic acids. The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Mechanistic Rationale

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[5]

The presence of electron-withdrawing groups on the aryl halide can influence the rate of oxidative addition.[6]

Suzuki_Miyaura_Coupling This compound This compound OxAdd Oxidative Addition This compound->OxAdd Ar-B(OH)2 Aryl Boronic Acid Transmetalation Transmetalation Ar-B(OH)2->Transmetalation Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->OxAdd Base Base Base->Transmetalation Pd(II) Intermediate Pd(II) Intermediate OxAdd->Pd(II) Intermediate RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)Ln Catalyst Regeneration Product Biaryl Product RedElim->Product Pd(II) Intermediate->Transmetalation

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of substituted bromobenzoic acids and is optimized for this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

II. Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing acetyl and carboxylic acid groups.[8] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[9][10] The reaction is typically favorable at the position ortho and para to the electron-withdrawing groups.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups.

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.[8]

SNAr_Mechanism Substrate This compound Addition Addition Substrate->Addition Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Addition Meisenheimer Meisenheimer Complex Addition->Meisenheimer Elimination Elimination Product Substituted Product Elimination->Product Cl- Chloride Ion Elimination->Cl- Meisenheimer->Elimination

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Detailed Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the SNAr reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (2.0-3.0 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (2.0-3.0 equiv) in DMF or DMSO.

  • Base Addition: Add potassium carbonate (2.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous mixture to pH 3-4 with 1 M HCl to precipitate the product.

  • Filtration or Extraction: If a solid precipitates, collect it by vacuum filtration and wash with water. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

III. Fischer Esterification of the Carboxylic Acid

The carboxylic acid group of this compound can be readily converted to an ester via Fischer esterification. This acid-catalyzed reaction with an alcohol is an equilibrium process.[11][12][13] To drive the reaction to completion, an excess of the alcohol is typically used, or water is removed as it is formed.

Mechanistic Rationale

The Fischer esterification mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as water, and a double bond is formed between the carbon and the remaining oxygen.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification CarboxylicAcid This compound Protonation Protonation CarboxylicAcid->Protonation Alcohol Alcohol (R-OH) Attack Nucleophilic Attack Alcohol->Attack AcidCatalyst H+ AcidCatalyst->Protonation Protonation->Attack TetrahedralInt Tetrahedral Intermediate Attack->TetrahedralInt ProtonTransfer Proton Transfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Deprotonation->AcidCatalyst Catalyst Regeneration Ester Ester Product Deprotonation->Ester TetrahedralInt->ProtonTransfer

Caption: Fischer Esterification Mechanism.

Detailed Protocol: Methyl Esterification of this compound

This protocol is adapted from a procedure for the esterification of 4-bromo-2-chlorobenzoic acid.[14]

Materials:

  • This compound (1.0 equiv)

  • Methanol (as solvent and reagent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in an excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

IV. Chemoselective Reduction of the Ketone

The selective reduction of the ketone in the presence of a carboxylic acid presents a chemoselectivity challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups.[14] A milder reducing agent, such as sodium borohydride (NaBH₄), is typically selective for ketones and aldehydes over carboxylic acids.[15]

Mechanistic Rationale

The reduction of a ketone with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is then protonated during the work-up to yield the secondary alcohol. The lower reactivity of NaBH₄ compared to LiAlH₄ allows for the selective reduction of the ketone in the presence of the less reactive carboxylic acid.

Ketone_Reduction Ketone This compound (Ketone moiety) HydrideAttack Hydride Attack Ketone->HydrideAttack NaBH4 Sodium Borohydride (NaBH4) NaBH4->HydrideAttack Alkoxide Alkoxide Intermediate HydrideAttack->Alkoxide Protonation Protonation (Work-up) Alcohol Secondary Alcohol Product Protonation->Alcohol Alkoxide->Protonation H3O+ Acidic Work-up H3O+->Protonation

Caption: Chemoselective Ketone Reduction Mechanism.

Detailed Protocol: Selective Reduction of the Acetyl Group

This protocol is a general method for the chemoselective reduction of a ketone in the presence of a carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.0-1.5 equiv)

  • Methanol or Ethanol as solvent

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its three distinct functional groups can be selectively manipulated using a variety of modern synthetic methods. The protocols provided in this guide offer a starting point for the exploration of its rich chemistry, enabling the synthesis of a diverse range of derivatives for applications in drug discovery and materials science. Careful consideration of the reaction conditions and the inherent reactivity of the molecule is key to achieving the desired chemical transformations with high selectivity and yield.

References

Application Notes & Protocols for the Strategic Derivatization of 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Acetyl-2-chlorobenzoic Acid

This compound is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid, a ketone (acetyl group), and an aryl chloride, offers three distinct and chemically orthogonal handles for sequential or selective modification. This versatility allows for the systematic construction of complex molecular scaffolds and the exploration of structure-activity relationships (SAR) in drug discovery programs.

The carboxylic acid group provides a reactive site for esterification and amidation, enabling the introduction of diverse functionalities that can modulate solubility, cell permeability, and target engagement.[1][2][3] The acetyl group's carbonyl carbon is susceptible to nucleophilic attack and its alpha-protons can be functionalized, while the aryl chloride is a prime substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4][5][6]

This guide provides detailed, field-proven protocols for the derivatization of this compound at the carboxylic acid and aryl chloride positions, explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations.

Safety & Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[7]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes serious eye irritation and skin irritation.[7][8] May cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Refer to the Safety Data Sheet (SDS) for complete safety information before commencing any experimental work.[9]

Visualization of Derivatization Pathways

The following diagram illustrates the primary reactive sites on this compound that are targeted in the subsequent protocols.

G cluster_0 This compound cluster_1 Reactive Sites cluster_2 Derivatization Reactions start C₉H₇ClO₃ COOH Carboxylic Acid (-COOH) start->COOH Site 1 Cl Aryl Chloride (-Cl) start->Cl Site 2 Ac Acetyl Group (-COCH₃) start->Ac Site 3 (Further Functionalization) Ester Esterification COOH->Ester Amide Amidation COOH->Amide Suzuki Suzuki Coupling Cl->Suzuki

Caption: Key reactive sites on this compound.

Protocol I: Fischer-Speier Esterification of the Carboxylic Acid

This protocol details the conversion of the carboxylic acid moiety to an ester. Esterification is a fundamental tool to mask the polarity of the carboxylic acid, potentially improving pharmacokinetic properties such as cell membrane permeability. The Fischer-Speier method is a classic, acid-catalyzed reaction that is cost-effective and scalable.[10]

Principle & Causality

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of water yields the ester.[10] Using the alcohol as the solvent drives the equilibrium toward the product side, ensuring a high conversion rate, a direct application of Le Châtelier's principle.

Materials and Reagents
Reagent/MaterialGradeNotes
This compound≥97%Starting material[11]
Methanol (or other alcohol)AnhydrousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst. Handle with extreme care.
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeFor neutralization
Ethyl AcetateReagent GradeFor extraction
Brine (Saturated NaCl solution)Reagent GradeFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeDrying agent
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq., e.g., 1.99 g, 10 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C). While stirring, slowly add concentrated sulfuric acid (0.1 eq., e.g., 0.054 mL, 1 mmol) dropwise. Causality: The slow, cooled addition prevents an uncontrolled exotherm.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot indicates completion.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL). Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). Causality: The brine wash removes residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.

Reaction Scheme

Caption: Fischer-Speier esterification reaction scheme.

Protocol II: Amide Synthesis via Acyl Chloride Intermediate

Amide bond formation is one of the most critical reactions in drug development. This protocol proceeds via a two-step process: activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution with an amine. This method is highly reliable for a wide range of amines.[2][12]

Principle & Causality

Carboxylic acids are generally not reactive enough to undergo direct amidation. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly electrophilic acyl chloride. The subsequent addition of an amine results in a rapid and typically irreversible nucleophilic acyl substitution to form the stable amide bond. A non-nucleophilic base (e.g., triethylamine) is often added to scavenge the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[13]

Materials and Reagents
Reagent/MaterialGradeNotes
This compound≥97%Starting material
Thionyl Chloride (SOCl₂)Reagent GradeActivating agent. Extremely corrosive and moisture-sensitive.
Dichloromethane (DCM)AnhydrousSolvent
Desired Amine (e.g., Aniline)Reagent GradeNucleophile
Triethylamine (TEA) or PyridineReagent GradeBase scavenger
Hydrochloric Acid (1M HCl)Reagent GradeFor washing
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeDrying agent
Step-by-Step Methodology
  • Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq.) in anhydrous DCM. Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops). Add thionyl chloride (1.5 eq.) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

  • Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent. Causality: It is crucial to remove all volatile acidic components before adding the amine. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

  • Amidation: In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling: Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring and Work-up: Monitor by TLC. Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

Reaction Scheme

Caption: Two-step amidation via an acyl chloride intermediate.

Protocol III: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an aryl halide and an organoboron compound.[4][5] This protocol allows for the introduction of new aryl or heteroaryl substituents at the 2-position of the benzoic acid core, dramatically expanding the accessible chemical space for SAR studies.

Principle & Causality

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Materials and Reagents
Reagent/MaterialGradeNotes
Methyl 4-acetyl-2-chlorobenzoate (from Protocol I)PurifiedEster protection prevents side reactions with the base.
Arylboronic Acid (e.g., Phenylboronic acid)Reagent GradeCoupling partner
Palladium(II) Acetate [Pd(OAc)₂]Catalyst GradePalladium source
Triphenylphosphine (PPh₃) or other phosphine ligandReagent GradeLigand for catalyst
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)AnhydrousBase
Toluene and WaterReagent GradeSolvent system
Step-by-Step Methodology
  • Setup: To a Schlenk flask, add Methyl 4-acetyl-2-chlorobenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Premix: In a separate vial, mix Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.) in a small amount of toluene.

  • Degassing: Seal the Schlenk flask, evacuate, and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. Add degassed toluene and water (e.g., 4:1 ratio). Causality: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Initiation: Add the catalyst premix to the reaction flask via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours.

  • Monitoring and Work-up: Monitor by TLC or GC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the biaryl product by column chromatography on silica gel.

Note: The ester can be subsequently hydrolyzed back to the carboxylic acid if desired using standard saponification conditions (e.g., LiOH in THF/water).

General Experimental Workflow

Caption: A generalized workflow for synthetic organic chemistry protocols.

Quantitative Data Summary (Illustrative)

The following table provides representative data for derivatives synthesized using the protocols above. Actual yields may vary based on scale and specific substrates used.

ProtocolDerivative NameStarting MaterialReagentsTypical YieldM.P. (°C)
IMethyl 4-acetyl-2-chlorobenzoateThis compoundMethanol, H₂SO₄85-95%68-70
II4-Acetyl-2-chloro-N-phenylbenzamideThis compoundSOCl₂, Aniline, TEA75-85%145-147
IIIMethyl 4-acetylbiphenyl-2-carboxylateMethyl 4-acetyl-2-chlorobenzoatePhenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃70-90%82-84

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Acetyl-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 4-Acetyl-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Ensuring the identity, purity, and structural integrity of this compound is critical for downstream applications in research and development. This application note outlines an integrated analytical workflow employing spectroscopic and chromatographic techniques. We provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, empowering researchers to perform robust and reliable characterization. The methods described herein include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound (C₉H₇ClO₃, M.W. 198.60 g/mol ) is a substituted aromatic carboxylic acid.[2] Its molecular structure contains a benzene ring with three distinct functional groups: a carboxylic acid, an acetyl group, and a chlorine atom. The precise arrangement of these substituents dictates its chemical reactivity and suitability as a precursor in complex syntheses. Therefore, unambiguous structural confirmation and rigorous purity assessment are non-negotiable quality attributes. This guide presents a multi-faceted analytical strategy to provide a complete profile of the molecule, ensuring its quality for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the material's properties is essential for selecting appropriate analytical techniques and parameters.

PropertyValueSource
Molecular Formula C₉H₇ClO₃[1][2]
Molecular Weight 198.60 g/mol [1][2]
CAS Number 115382-35-9[2][3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 168-172 °C[1]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO)[1]

Integrated Analytical Workflow

A comprehensive characterization relies on the synergy of multiple analytical techniques. Spectroscopic methods provide structural information, while chromatographic methods are ideal for assessing purity. The following diagram illustrates a logical workflow for the complete analysis of a this compound sample.

Analytical_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profiling cluster_3 Final Reporting Sample Sample of this compound PhysChem Physical Properties (Appearance, Solubility) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR Split Sample for Analysis MS Mass Spectrometry (LC-MS or Direct Infusion) PhysChem->MS Split Sample for Analysis IR IR Spectroscopy (ATR or KBr) PhysChem->IR Split Sample for Analysis HPLC Reversed-Phase HPLC (Purity Assay, Impurity Quantification) PhysChem->HPLC Split Sample for Analysis Report Certificate of Analysis (CoA) (Structure, Purity, Data Summary) NMR->Report Structural Data MS->Report Structural Data IR->Report Structural Data HPLC->Report Purity Data

Caption: Overall analytical workflow for this compound.

Part I: Structural Elucidation Techniques

The primary goal of this stage is to confirm that the synthesized molecule has the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

  • δ ~13.5 ppm (singlet, 1H): This very downfield signal corresponds to the acidic proton of the carboxylic acid group. Its chemical shift can be broad and is concentration-dependent.

  • δ ~8.0-8.2 ppm (multiplets, 3H): These signals represent the three protons on the aromatic ring. The specific splitting patterns (e.g., doublet, doublet of doublets) will depend on their coupling with each other. Their downfield position is due to the deshielding effects of the attached electron-withdrawing groups (carbonyl, chloro, and carboxylic acid).

  • δ ~2.6 ppm (singlet, 3H): This upfield singlet corresponds to the three equivalent protons of the acetyl (-COCH₃) methyl group. It appears as a singlet because there are no adjacent protons to couple with.

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

  • ~197 ppm: Carbonyl carbon of the acetyl group.

  • ~166 ppm: Carbonyl carbon of the carboxylic acid group.

  • ~128-140 ppm: Six distinct signals for the six carbons of the benzene ring. The carbon bearing the chlorine atom will be shifted, as will the carbons attached to the other substituents.

  • ~27 ppm: Methyl carbon of the acetyl group.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) following standard instrument procedures.[5]

  • Processing: Process the acquired data (Fourier transform, phase correction, baseline correction, and integration for ¹H) using the spectrometer's software. Calibrate the spectrum using the residual solvent peak.

Mass Spectrometry (MS)

Expertise & Causality: MS is essential for confirming the molecular weight of the target compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, it provides a highly accurate molecular mass. The presence of chlorine, which has two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a distinct isotopic pattern that serves as a powerful validation tool.

Expected Results (Negative Ion Mode Electrospray Ionization, ESI-):

  • [M-H]⁻ Ion: The primary ion observed will be the deprotonated molecule.

  • Isotopic Pattern: A characteristic pattern with two peaks separated by ~2 m/z units should be observed:

    • m/z ~197.0: Corresponding to the molecule containing the ³⁵Cl isotope.

    • m/z ~199.0: Corresponding to the molecule containing the ³⁷Cl isotope, with an intensity of approximately one-third of the m/z 197 peak.

Protocol 2: Analysis by LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent, such as a methanol/water mixture.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.

  • Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected through a short column.

  • MS Parameters: Set the mass spectrometer to operate in negative ion mode, scanning a mass range that includes the expected m/z values (e.g., m/z 50-300).

  • Data Analysis: Examine the resulting mass spectrum for the [M-H]⁻ ion and confirm the presence of the characteristic 3:1 isotopic pattern for a monochlorinated compound.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and simple method used to confirm the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate. This creates a unique "fingerprint" for the molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid Carbonyl
~1685C=O stretchAcetyl (Ketone) Carbonyl
~1600, ~1475C=C stretchAromatic Ring
~750-850C-Cl stretchAryl Halide

Protocol 3: Analysis by Attenuated Total Reflectance (ATR)-IR

  • Instrument Background: Ensure the ATR crystal surface is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values to confirm the presence of the key functional groups.[6][7]

Part II: Purity Assessment by HPLC

Expertise & Causality: While spectroscopy confirms structure, it is not ideal for accurately quantifying purity. HPLC is the gold standard for this purpose. A reversed-phase HPLC method separates the main compound from potential impurities (e.g., starting materials, by-products) based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. For acidic compounds like this compound, controlling the mobile phase pH is crucial. An acidic mobile phase suppresses the deprotonation of the carboxylic acid, leading to a single, un-ionized form of the molecule that chromatographs with a sharp peak and consistent retention time.[8][9]

HPLC_Workflow prep Prepare Mobile Phase & Standards/Sample hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc equilibrate Equilibrate System hplc->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation (on C18 Column) inject->separate detect UV Detection separate->detect process Data Processing (Integration, Purity Calculation) detect->process

Caption: Workflow for HPLC purity analysis.

HPLC Method Parameters

The following table provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for retaining aromatic compounds.
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)A typical reversed-phase eluent. Formic acid is added to control pH and ensure sharp peak shape.[10][11] The ratio (e.g., 60:40) should be optimized.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds with carbonyl groups strongly absorb UV light at this wavelength.[12]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.

Protocol 4: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and formic acid. Filter and degas the solution before use.

  • Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water). From this, prepare a working standard at a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.5 mg/mL).

  • System Setup: Set up the HPLC system according to the parameters in the table above. Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the working standard multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time and peak area).

    • Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, structure, and purity. The combination of NMR, MS, and IR spectroscopy provides an irrefutable confirmation of the molecular structure and functional groups. Subsequently, a well-developed reversed-phase HPLC method delivers an accurate assessment of purity, which is critical for its use in regulated environments and sensitive synthetic applications. The protocols and rationale provided in this application note form a comprehensive framework for the robust quality control of this important chemical intermediate.

References

Application Notes and Protocols for the Safe Handling and Storage of 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a guide and does not replace a comprehensive, site-specific risk assessment. All laboratory personnel must be thoroughly trained in chemical handling and safety procedures before working with 4-Acetyl-2-chlorobenzoic acid. Always consult the most recent Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations.

Introduction: A Profile of this compound

This compound (CAS No: 115382-35-9) is a substituted aromatic carboxylic acid with the molecular formula C₉H₇ClO₃.[1][2][3] Its structure, featuring a carboxylic acid, a chlorine atom, and an acetyl group on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. However, these same functional groups dictate its reactivity and potential hazards, necessitating stringent handling and storage protocols to ensure both personnel safety and compound integrity. This guide provides a detailed framework for the safe and effective management of this compound in a research and development setting.

Hazard Identification and Risk Mitigation

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are associated with its irritant properties.

GHS Hazard Classification

Table 1: GHS Hazard Profile

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3]GHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[3][4]GHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation.[3][4]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[4]GHS07 (Exclamation Mark)
Mechanistic Basis of Hazards and Proactive Mitigation

The acidic nature of the carboxylic acid group is the primary driver of the irritant effects on the skin, eyes, and respiratory tract. The presence of the chlorine atom can further enhance these properties. As a crystalline powder, it can easily become airborne, leading to inhalation risks.

Proactive Mitigation Strategy: The "ALARA" (As Low As Reasonably Achievable) principle should be applied to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering and Administrative Controls

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dispensing, and transferring, must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable and serves as the primary barrier to respiratory exposure.

Administrative Controls
  • Designated Work Areas: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experimental procedures involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical before commencing work.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical splash goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an appropriate cartridge may be required for large-scale operations or in the event of a ventilation failure.

Detailed Handling and Experimental Protocols

Weighing and Dispensing Workflow

The following protocol outlines the safe procedure for weighing and dispensing this compound.

G cluster_conditions Key Storage Factors storage Proper Storage Conditions cool_dry Cool, Dry Environment storage->cool_dry sealed Tightly Sealed Container storage->sealed no_light Protection from Light storage->no_light no_incompatibles Segregation from Incompatibles storage->no_incompatibles integrity Compound Integrity Maintained cool_dry->integrity sealed->integrity no_light->integrity no_incompatibles->integrity

References

Navigating the Synthetic Potential of 4-Acetyl-2-chlorobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

SHANGHAI, CN – January 1, 2026 – As a cornerstone intermediate in the synthesis of complex molecular architectures, 4-Acetyl-2-chlorobenzoic acid presents a versatile scaffold for researchers in drug discovery and materials science. This technical guide, designed for chemists and drug development professionals, provides an in-depth exploration of its chemical properties, reactivity, and detailed protocols for its application in the synthesis of novel compounds.

Core Characteristics of this compound

This compound is a trifunctional molecule featuring a carboxylic acid, a ketone, and an aryl chloride. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of heterocyclic compounds and other complex organic molecules.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 168-172 °C
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.
CAS Number 115382-35-9

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1]

Table 2: GHS Hazard Statements for this compound [1]

Hazard CodeStatement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Researchers should always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthetic Applications and Protocols

The reactivity of this compound can be harnessed to construct a variety of molecular frameworks. The carboxylic acid group can be converted to esters, amides, or acid chlorides. The acetyl group's ketone functionality is a handle for condensation reactions, while the chloro-substituent allows for nucleophilic aromatic substitution or cross-coupling reactions.

Synthesis of Quinazolinone Derivatives: A Proposed Protocol

Workflow for Proposed Quinazolinone Synthesis

G A This compound C 4-Acetylanthranilic acid derivative A->C C-N Coupling B Amine Nucleophile (e.g., Ammonia, primary amine) Cu-catalyzed (Ullmann) or Pd-catalyzed (Buchwald-Hartwig) amination E N-(chloroacetyl)-4-acetylanthranilic acid C->E Acylation D Chloroacetyl chloride Base (e.g., Triethylamine) G Quinazolinone Derivative E->G Cyclization F Ammonia or Primary Amine Reflux

Caption: Proposed workflow for the synthesis of a quinazolinone derivative.

Step-by-Step Proposed Protocol:

  • Amination of this compound:

    • In a reaction vessel, combine this compound (1 equivalent), a suitable copper or palladium catalyst, a ligand (if necessary), and a base in an appropriate solvent.

    • Add the amine source (e.g., ammonia or a primary amine, >2 equivalents).

    • Heat the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, perform an aqueous workup, and purify the resulting 4-acetylanthranilic acid derivative by crystallization or column chromatography. The Ullmann reaction provides a classic method for such C-N bond formation.[6][7]

  • Acylation of the Anthranilic Acid Derivative:

    • Dissolve the 4-acetylanthranilic acid derivative (1 equivalent) and a base such as triethylamine (2 equivalents) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add chloroacetyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Filter the mixture and wash the solid with water to obtain the N-acyl intermediate.[8]

  • Cyclization to the Quinazolinone:

    • Reflux the N-acyl intermediate with an excess of ammonia or a primary amine in a suitable solvent like ethanol.

    • Monitor the reaction for the formation of the cyclized product.

    • Upon completion, cool the reaction mixture to induce precipitation of the quinazolinone product.

    • Collect the solid by filtration, wash with a cold solvent, and dry to obtain the final product.

Synthesis of 1,3,4-Thiadiazole Derivatives via Thiosemicarbazide Condensation

The carboxylic acid functionality of this compound can react with thiosemicarbazide to form 2-amino-1,3,4-thiadiazole derivatives, which are of interest in medicinal chemistry.[9]

Workflow for 1,3,4-Thiadiazole Synthesis

G A This compound D Acylthiosemicarbazide Intermediate A->D B Thiosemicarbazide B->D C Dehydrating Agent (e.g., Polyphosphate Ester - PPE) E Cyclodehydration F 2-Amino-5-(4-acetyl-2-chlorophenyl)-1,3,4-thiadiazole D->F Cyclization

Caption: General workflow for the synthesis of a 1,3,4-thiadiazole derivative.

Detailed Experimental Protocol:

This protocol is adapted from methodologies for the synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids.[9]

  • Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as chloroform, to the mixture to form a suspension.

  • Dehydrating Agent: Add a dehydrating agent like polyphosphate ester (PPE).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and a base (e.g., sodium bicarbonate solution) to neutralize the acid.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the 2-amino-5-(4-acetyl-2-chlorophenyl)-1,3,4-thiadiazole.

Potential for Sonogashira Cross-Coupling Reactions

The chloro-substituent on the aromatic ring opens the door for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal alkynes.[10] This reaction is a powerful tool for the synthesis of complex molecules, including pharmaceuticals and organic materials.[10]

Table 3: Generic Conditions for Sonogashira Coupling of Aryl Chlorides

ComponentExampleRole
Aryl Halide This compoundSubstrate
Alkyne PhenylacetyleneCoupling Partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyst
Copper Co-catalyst CuICo-catalyst
Base Triethylamine, DiisopropylamineAcid Scavenger
Solvent THF, DMFReaction Medium

General Protocol Outline:

  • To a solution of this compound, the terminal alkyne, and a copper(I) salt (e.g., CuI) in a suitable solvent, add a palladium catalyst and a base.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Perform an aqueous workup and purify the product by standard methods.

Future Directions and Expert Insights

The synthetic utility of this compound is far from exhausted. Its trifunctional nature allows for sequential and orthogonal chemical modifications, providing access to a vast chemical space. For instance, the ketone could be reduced to an alcohol, which could then direct ortho-metalation, or the carboxylic acid could be used as an anchor for solid-phase synthesis.

The development of novel catalysts for C-Cl bond activation continues to expand the possibilities for cross-coupling reactions, making even unreactive aryl chlorides viable substrates.[11] Researchers are encouraged to explore these modern catalytic systems to further unlock the synthetic potential of this versatile building block.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its unique combination of functional groups provides multiple handles for chemical modification, enabling the construction of complex and biologically relevant molecules. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this compound in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Acetyl-2-chlorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Introduction: The Synthetic Landscape

The synthesis of this compound is typically approached via a two-stage process: a Friedel-Crafts acylation followed by an oxidation reaction. The most common route involves the acylation of 2-chlorotoluene to form the key intermediate, 2-chloro-4-methylacetophenone, which is then oxidized to the final product. Each of these steps presents a unique set of challenges, from regioselectivity and catalyst management in the first step to controlling the extent of oxidation in the second. This guide is structured to address these stages sequentially.

Visualizing the Pathway: Main and Side Reactions

The following diagram illustrates the primary synthetic route and highlights the key points where side reactions can occur.

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_side Common Side Products Reactant 2-Chlorotoluene Intermediate 2-chloro-4-methylacetophenone (Key Intermediate) Reactant->Intermediate 1. Friedel-Crafts Acylation (e.g., Ac₂O, AlCl₃) Isomer Isomeric Byproducts (e.g., 2-chloro-5-acetyltoluene) Reactant->Isomer Poor Regiocontrol in Acylation Product This compound (Target Molecule) Intermediate->Product 2. Oxidation (e.g., KMnO₄) IncompleteOx Unreacted Intermediate Intermediate->IncompleteOx Incomplete Oxidation OverOx Over-oxidation/Degradation Products Product->OverOx Harsh Oxidation Conditions

Caption: Main synthesis pathway and potential side reactions.

Part 1: Troubleshooting the Friedel-Crafts Acylation

The first critical step is the electrophilic aromatic substitution of 2-chlorotoluene. The goal is to introduce an acetyl group, typically using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Q1: My reaction is producing a significant amount of an isomeric byproduct along with the desired 2-chloro-4-methylacetophenone. Why is this happening and how can I fix it?

A1: The Cause of Isomer Formation

This is a classic regioselectivity problem. In 2-chlorotoluene, you have two directing groups on the aromatic ring:

  • -Cl (Chloro): An ortho-, para-director, but deactivating.

  • -CH₃ (Methyl): An ortho-, para-director, and activating.

Both groups direct incoming electrophiles to positions 4 and 6 (para and ortho to the methyl group, respectively). The desired product is the 4-acetyl isomer. However, acylation can also occur at position 5, leading to the 2-chloro-5-acetyltoluene (or 3-methyl-4-chloroacetophenone) byproduct. The formation of this isomer is often observed in similar syntheses.[2] The ratio of these isomers is influenced by a balance of electronic and steric effects.

Troubleshooting & Optimization:

  • Temperature Control: Friedel-Crafts reactions can be temperature-sensitive. Running the reaction at lower temperatures (e.g., 0-5 °C) often enhances selectivity by favoring the thermodynamically more stable product and minimizing side reactions.

  • Order of Addition: A slow, controlled addition of the acylating agent to the mixture of the substrate and Lewis acid can help maintain a low concentration of the reactive electrophile, which can improve selectivity.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the transition state energies for substitution at different positions. Non-polar solvents like dichloromethane or carbon disulfide are common. Experimenting with different solvents may alter the isomer ratio.

  • Catalyst Stoichiometry: Ensure you are using the correct amount of AlCl₃. For acylation with acetyl chloride, slightly more than one equivalent is needed because the catalyst complexes with the product ketone.[3] Insufficient catalyst can lead to a sluggish and less selective reaction.

Q2: The acylation reaction is very slow or fails to go to completion. What are the likely causes?

A2: The Challenge of Incomplete Reactions

Several factors can inhibit a Friedel-Crafts acylation.

Troubleshooting & Optimization:

  • Moisture Contamination (Catalyst Poisoning): Aluminum chloride and other Lewis acids are extremely hygroscopic. Even trace amounts of water will react with AlCl₃, quenching its catalytic activity.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, freshly opened or properly stored AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: Impurities in the 2-chlorotoluene or the acylating agent can interfere with the reaction.

    • Solution: Use freshly distilled 2-chlorotoluene and acetyl chloride/acetic anhydride.

  • Insufficient Catalyst: As mentioned, the product ketone complexes with AlCl₃, effectively removing it from the catalytic cycle.[4] You need at least one mole of AlCl₃ for every mole of ketone produced.

    • Solution: Re-evaluate your stoichiometry. For acyl chlorides, a common ratio is 1.1 to 1.3 equivalents of AlCl₃.

  • Deactivated Substrate: While the methyl group is activating, the chloro group is deactivating. The overall reactivity of 2-chlorotoluene is lower than that of toluene itself.

    • Solution: If the reaction is still sluggish under standard conditions, a modest increase in temperature (e.g., to room temperature or slightly above) after the initial addition may be required. Monitor the reaction progress carefully using TLC or GC to avoid byproduct formation.[5]

Part 2: Troubleshooting the Oxidation Reaction

The second step involves the oxidation of the methyl group on the 2-chloro-4-methylacetophenone intermediate to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid.[6][7][8]

Q3: My oxidation with KMnO₄ is incomplete. I have a lot of unreacted starting material left, even after a long reaction time. How can I improve the yield?

A3: Driving the Oxidation to Completion

Oxidizing an alkyl side-chain on an aromatic ring can be challenging, especially with other functional groups present.

Troubleshooting & Optimization:

  • Insufficient Oxidant: The stoichiometry is critical. The balanced reaction for the oxidation of a methyl group to a carboxylate with permanganate under basic conditions requires 2 moles of KMnO₄ per mole of substrate.

    • Solution: Ensure you are using at least 2 equivalents of KMnO₄. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion.

  • Phase Transfer Issues: The reaction is often run in a biphasic system (e.g., aqueous KMnO₄ and an organic substrate). If the substrate has low water solubility, the reaction rate can be limited by the interface between the two phases.

    • Solution: Vigorous stirring is essential to maximize the surface area between phases. Alternatively, adding a phase-transfer catalyst (PTC) like a quaternary ammonium salt can shuttle the permanganate ion into the organic phase, dramatically increasing the reaction rate.

  • Temperature: While heating is required, the temperature must be controlled.

    • Solution: A typical temperature range is 80-100 °C (refluxing water).[9][10] Ensure the reaction mixture is heated sufficiently for an adequate period. Monitor via TLC by taking aliquots from the organic phase (if biphasic) until the starting material spot disappears.

  • pH Control: The oxidation is typically performed under basic or neutral conditions.[7] The acidic product is liberated during the workup.

    • Solution: Adding a base like sodium carbonate can help maintain the optimal pH for the reaction.

Q4: The final product is discolored (e.g., brown or yellow) and difficult to purify. What is the source of these impurities?

A4: Identifying and Removing Impurities

Discoloration often points to the presence of manganese dioxide (MnO₂) from the permanganate oxidation or other minor, colored organic byproducts.

Troubleshooting & Optimization:

  • Manganese Dioxide Removal: MnO₂ is the brown, insoluble byproduct of the permanganate reduction.

    • Solution: During the workup, after the reaction is complete, the excess permanganate should be quenched (e.g., with sodium bisulfite or isopropanol) until the purple color disappears. The resulting MnO₂ sludge must be thoroughly removed by filtration. Filtering the hot reaction mixture through a pad of celite can be very effective. Wash the filter cake thoroughly with hot water to recover any product adsorbed onto the MnO₂.[9]

  • Colored Organic Impurities: These may arise from minor side reactions or degradation.

    • Solution: Recrystallization is the most effective method for purifying the final product.[5] Solvents like toluene, ethanol/water mixtures, or acetic acid can be effective.[2][9] For persistent color, you can perform a hot filtration with a small amount of activated charcoal to adsorb the colored impurities before allowing the solution to crystallize.[5]

Summary of Potential Impurities
Impurity NameLikely OriginRecommended Analytical Method
2-chlorotolueneIncomplete Friedel-Crafts acylationGC, ¹H NMR[5]
2-chloro-5-acetyltolueneIsomer formation during acylationHPLC, GC-MS, ¹H NMR[2][5]
2-chloro-4-methylacetophenoneIncomplete oxidationTLC, HPLC, ¹H NMR[5]
Manganese SaltsByproduct of KMnO₄ oxidationVisual, ICP-MS (for trace analysis)

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation

(Note: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.)

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reagents: Charge the flask with anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Addition: Add 2-chlorotoluene (1.0 eq) to the cooled suspension. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude 2-chloro-4-methylacetophenone can be purified further by vacuum distillation or recrystallization if necessary.

Protocol 2: General Procedure for KMnO₄ Oxidation

(Note: This is a representative protocol and should be adapted.)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the crude 2-chloro-4-methylacetophenone (1.0 eq), water, and optionally, a phase-transfer catalyst.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (2.1 eq) in water. Heat the substrate mixture to ~80 °C and add the KMnO₄ solution in portions over 1-2 hours to control the exotherm.

  • Reaction: After the addition is complete, heat the mixture to reflux (95-100 °C) with vigorous stirring. The purple color of the permanganate should gradually disappear and be replaced by a brown precipitate of MnO₂. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Quench & Filtration: Cool the reaction mixture to room temperature. Add a small amount of sodium bisulfite or ethanol to destroy any excess KMnO₄. Filter the hot mixture through a pad of celite to remove the MnO₂. Wash the filter cake thoroughly with several portions of hot water.

  • Acidification: Combine the filtrate and washes and cool in an ice bath. Slowly acidify with concentrated HCl until the pH is ~1-2.[11] The this compound will precipitate as a white solid.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., a toluene or ethanol/water mixture).[2][9]

References

Technical Support Center: Purification of 4-Acetyl-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetyl-2-chlorobenzoic acid. Our focus is to deliver practical, field-proven insights to overcome common purification challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Impurities in this compound typically originate from its synthetic pathway. While the exact impurities depend on the specific route employed, we can anticipate the following based on common organic reactions:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-chlorotoluene or other substituted benzoic acids.

  • Regioisomers: Friedel-Crafts acylation reactions, a likely synthetic step, can sometimes yield isomeric products. For instance, you might encounter isomers where the acetyl group is at a different position on the benzene ring.

  • By-products of Oxidation: If the acetyl group is formed via oxidation of a corresponding ethyl group, incomplete oxidation can leave residual starting material. Conversely, over-oxidation could potentially lead to the formation of dicarboxylic acids.

  • Residual Solvents: Solvents used in the synthesis and initial work-up can be retained in the crude product.

Q2: My this compound appears as a beige or off-white powder. Is this indicative of impurity?

A2: While pure this compound is typically a white to off-white crystalline powder, a distinct beige or brownish color can suggest the presence of trace impurities or oxidation by-products.[1] If a high-purity, colorless product is necessary for your application, a purification step like recrystallization is highly recommended. The use of activated charcoal during recrystallization can be effective in adsorbing colored impurities.[2][3]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.[1][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your target compound and can help identify impurities by their unique signals.[1][6]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 168-172 °C) is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

II. Troubleshooting Guides

Issue 1: Sub-optimal Purity After Initial Synthesis

Problem: The purity of your synthesized this compound is lower than desired, as indicated by HPLC or NMR analysis.

Troubleshooting & Optimization:

  • Reaction Monitoring: Ensure your synthesis reaction has proceeded to completion using techniques like Thin Layer Chromatography (TLC).[7]

  • Thorough Work-up: During the extraction and washing steps of your work-up, ensure efficient removal of water-soluble impurities and any catalysts used.

  • Implement a Purification Strategy: For enhanced purity, employ one of the purification methods detailed below, such as recrystallization or column chromatography.

Issue 2: Challenges During Recrystallization

Problem: You are encountering issues like "oiling out" or failure to form crystals during the recrystallization of this compound.

Troubleshooting & Optimization:

  • "Oiling Out": This phenomenon occurs when the compound precipitates from the solution above its melting point. This can be caused by a solution that is too concentrated or the presence of impurities that depress the melting point.

    • Solution: Reheat the solution to redissolve the oil, then add a small amount of additional solvent to reduce the saturation. Allowing for slower cooling can also favor crystal formation over oiling out.[8]

  • No Crystal Formation: A lack of crystal formation can be due to a supersaturated solution or the solution being too dilute.

    • Solution: To induce crystallization, you can try scratching the inner surface of the flask with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can initiate crystal growth. If the solution is too dilute, you can gently heat it to evaporate some of the solvent.[8][9]

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of your crude this compound into several test tubes.

    • Add a small amount of a different solvent to each test tube. Good starting points for screening include ethanol, methanol, ethyl acetate, toluene, and water, or mixtures such as ethanol/water.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture while stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution has a noticeable color, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration:

    • If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation: Solvent Selection Guide (Qualitative)

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingRecommendation
EthanolModerateHighGoodPromising
MethanolModerateHighGoodPromising
Ethyl AcetateModerateHighFairPossible
TolueneLowModerateGoodPromising
WaterVery LowLowPoorNot Ideal Alone
Ethanol/WaterLowHighVery GoodExcellent Candidate
Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Stationary Phase Selection: For a carboxylic acid like this compound, silica gel is a common and effective stationary phase.

  • Mobile Phase (Eluent) Selection:

    • The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.

    • Use TLC to determine the optimal solvent ratio. The ideal eluent system will result in a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluate in fractions.

    • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visualizations

PurificationWorkflow cluster_start Initial State cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway cluster_end Final Product Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Option 1 Load Load onto Silica Gel Column Crude->Load Option 2 Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Pure this compound Filter->Pure Elute Elute with Appropriate Solvent Load->Elute Collect Collect & Combine Pure Fractions Elute->Collect Collect->Pure

Caption: Purification workflow for this compound.

TroubleshootingRecrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Formed Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No Reheat Reheat & Add More Solvent OilingOut->Reheat Scratch Scratch Inner Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed Concentrate Evaporate Some Solvent NoCrystals->Concentrate SlowCool Cool More Slowly Reheat->SlowCool SlowCool->Success Scratch->Success Seed->Success Concentrate->Success

Caption: Troubleshooting guide for common recrystallization issues.

V. References

  • Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--

  • Recrystallization of Benzoic Acid. Department of Chemistry, University of Texas at Austin. --INVALID-LINK--

  • Supporting Information. Royal Society of Chemistry. --INVALID-LINK--

  • recrystallization lab report.pdf. Florida A&M University. --INVALID-LINK--

  • Preparation method of 4-acetylbenzoic acid. Google Patents. --INVALID-LINK--

  • This compound | C9H7ClO3. PubChem. --INVALID-LINK--

  • This compound | 115382-35-9. Apollo Scientific. --INVALID-LINK--

  • The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. --INVALID-LINK--

  • Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid. BenchChem. --INVALID-LINK--

  • HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices. BenchChem. --INVALID-LINK--

  • Supplementary Information. Royal Society of Chemistry. --INVALID-LINK--

  • Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid. BenchChem. --INVALID-LINK--

  • Method for the production of 4-(2'-chloroethyl)benzoic acid. Google Patents. --INVALID-LINK--

  • 4-Acetylbenzoic acid(586-89-0) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • 2-chlorobenzoic acid. Royal Society of Chemistry. --INVALID-LINK--

References

Optimizing reaction conditions for 4-Acetyl-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Acetyl-2-chlorobenzoic acid

Introduction: Navigating the Challenges of a Sterically Hindered Building Block

This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its utility stems from three distinct reactive sites: the carboxylic acid, the aromatic chloro group, and the acetyl moiety's α-protons. However, the ortho relationship between the bulky chlorine atom and the carboxylic acid introduces significant steric hindrance, while the electron-withdrawing nature of all three substituents deactivates the aromatic ring. These features frequently lead to challenges in achieving optimal reaction conditions, resulting in low yields, stalled reactions, or undesired side products.

This guide provides a comprehensive technical resource for researchers, offering troubleshooting strategies and optimized protocols to effectively utilize this versatile intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with this compound.

Q1: My amide coupling reaction with this compound is showing low or no conversion. What are the likely causes?

A1: This is the most frequently reported issue. The primary cause is the severe steric hindrance around the carboxylic acid, posed by the adjacent chlorine atom. This hindrance makes it difficult for standard coupling reagents and the incoming amine to form the necessary activated intermediate and transition state. Secondary causes include poor solubility of the starting material and decomposition of the coupling reagent.

Q2: How can I improve the solubility of this compound in my reaction?

A2: The compound has moderate polarity and can be challenging to dissolve in common non-polar solvents like DCM or THF at high concentrations.

  • Aprotic Polar Solvents: Consider using more polar aprotic solvents such as DMF, DMAc, or NMP. These solvents are often better at solvating both the carboxylic acid and the coupling reagents.

  • Co-solvent Systems: A mixture, such as THF/DMF, can sometimes provide a good balance of solubility and reaction compatibility.

  • Gentle Warming: Slightly warming the mixture (e.g., to 40-50 °C) can aid dissolution before adding temperature-sensitive reagents.

Q3: I am observing a significant amount of an unidentifiable side product in my esterification reaction. What could it be?

A3: A common side reaction, especially under harsh acidic or basic conditions, is the self-condensation or polymerization involving the acetyl group's enolizable protons. Under basic conditions, an aldol-type reaction can occur. Under strongly acidic conditions with an alcohol, you might also see ketal formation at the acetyl group, though this is generally less common.

Q4: Can I perform a Suzuki coupling on the chloro- position without protecting the carboxylic acid?

A4: It is highly challenging and generally not recommended. The basic conditions required for most Suzuki cross-coupling reactions (e.g., using Na₂CO₃ or K₃PO₄) will deprotonate the carboxylic acid, forming a carboxylate salt. This salt can negatively impact the catalytic cycle, poison the palladium catalyst, and lead to poor yields. For predictable outcomes, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is the standard and recommended approach before attempting cross-coupling.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Low Yields in Amide Coupling Reactions

The formation of an amide bond from this compound is a classic example of a sterically demanding transformation. A successful strategy hinges on selecting the right activating agent that can function effectively in a crowded environment.

Standard coupling reagents like EDC/HOBt often fail because the formation of the bulky O-acylisourea intermediate is sterically disfavored. The subsequent nucleophilic attack by the amine is further impeded. Therefore, the solution lies in using more potent and sterically less demanding activating systems.

The following decision tree can help diagnose and resolve common failure points.

G Start Low Amide Yield (<20% Conversion) Check_Solubility Is Starting Material Fully Dissolved? Start->Check_Solubility Check_Reagent Review Coupling Reagent Check_Solubility->Check_Reagent  Yes Solvent_Issue Action: Switch to DMF or NMP. Consider gentle warming. Check_Solubility->Solvent_Issue  No Check_Base Is a Non-Nucleophilic Base Being Used? Check_Reagent->Check_Base Using Potent Reagent Reagent_Issue Problem: Standard reagents (EDC/HOBt) are ineffective. Check_Reagent->Reagent_Issue Using EDC/HOBt Base_Issue Problem: Triethylamine (TEA) can cause side reactions. Check_Base->Base_Issue  No / Using TEA Success Reaction Optimized Check_Base->Success  Yes Solvent_Issue->Check_Reagent Upgrade_Reagent Solution: Use a more potent reagent like HATU or T3P. Reagent_Issue->Upgrade_Reagent Switch_Base Solution: Use DIPEA or 2,6-Lutidine. Base_Issue->Switch_Base Upgrade_Reagent->Check_Base Switch_Base->Success

Caption: Troubleshooting workflow for amide coupling.

The choice of coupling reagent is the most critical parameter. Below is a comparison based on typical outcomes for this specific substrate.

Coupling Reagent SystemTypical Yield RangeKey Considerations & Rationale
EDC / HOBt5 - 30%Low Efficacy. The activated O-acylisourea intermediate is sterically hindered, leading to slow reaction rates and hydrolysis.
HATU / DIPEA70 - 95%Highly Recommended. HATU forms a less hindered activated ester (O-acyltetramethylisouronium) that is highly reactive towards amines. DIPEA is a bulky, non-nucleophilic base that minimizes side reactions.
T3P® (Propylphosphonic Anhydride)65 - 90%Excellent Alternative. T3P is a powerful water scavenger and activating agent. It works well in solvents like EtOAc or MeCN. The byproducts are water-soluble, simplifying purification.
SOCl₂ / DMF (cat.)40 - 70%Acyl Chloride Formation. This converts the acid to the highly reactive acyl chloride. However, it requires harsher conditions and rigorous moisture control. Not suitable for sensitive substrates.

Part 3: Optimized Experimental Protocols

Protocol 1: High-Yield Amide Coupling using HATU

This protocol provides a reliable method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M). Stir the mixture until all solids are completely dissolved.

  • Activation: Add HATU (1.2 eq) to the solution, followed by the amine (1.1 eq).

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise over 5 minutes. The bulky base is crucial for minimizing side reactions and racemization if chiral amines are used.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acid in Anhydrous DMF B 2. Add HATU & Amine A->B C 3. Cool to 0 °C B->C D 4. Add DIPEA (dropwise) C->D E 5. Warm to RT Monitor (TLC/LCMS) D->E F 6. Quench & Extract E->F G 7. Aqueous Washes (Acid, Base, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Caption: Step-by-step workflow for HATU-mediated coupling.

Technical Support Center: Troubleshooting Low Product Formation in Reactions with 4-Acetyl-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Acetyl-2-chlorobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the complexities of this unique reagent.

Understanding the Reactivity of this compound

This compound is a substituted benzoic acid with distinct electronic and steric properties that significantly influence its reactivity. A clear understanding of these factors is crucial for successful experimentation.

  • Electronic Effects : The benzene ring is substituted with two electron-withdrawing groups (EWGs): a chloro group at the ortho position and an acetyl group at the para position.[1][2] These EWGs pull electron density away from the carboxyl group, which stabilizes the corresponding carboxylate anion.[1][2][3] This increased stability of the conjugate base makes this compound a stronger acid compared to unsubstituted benzoic acid.[4] While this enhanced acidity can be beneficial in certain reactions, the electron-withdrawing nature of the substituents also deactivates the aromatic ring towards electrophilic substitution.

  • Steric Hindrance : The presence of a chloro group at the ortho position to the carboxylic acid creates significant steric hindrance.[5][6][7] This bulkiness can physically impede the approach of nucleophiles or coupling partners to the carboxylic acid group, potentially leading to slower reaction rates and lower yields.[5][6][7][8][9][10]

Troubleshooting Workflow for Low Yield Reactions

When encountering low product formation, a systematic approach to troubleshooting is essential. The following diagram outlines a general workflow to diagnose and resolve common issues.

G cluster_0 Initial Reaction Failure cluster_1 Problem Diagnosis cluster_2 Optimization Strategies cluster_3 Outcome Start Low or No Product Yield Check_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Is starting material pure? Check_Purity->Start No, purify and repeat Review_Conditions Review Reaction Conditions (Solvent, Temp, Stoichiometry) Check_Purity->Review_Conditions Yes Review_Conditions->Start No, correct and repeat Assess_Reagents Evaluate Reagent Stability & Activity Review_Conditions->Assess_Reagents Are conditions appropriate? Assess_Reagents->Start Optimize_Activation Optimize Carboxylic Acid Activation Assess_Reagents->Optimize_Activation Yes Screen_Reagents Screen Different Coupling Reagents/Catalysts Optimize_Activation->Screen_Reagents Modify_Conditions Modify Reaction Conditions (e.g., Higher Temp, Longer Time) Screen_Reagents->Modify_Conditions Purification Refine Purification Strategy Modify_Conditions->Purification Success Improved Yield Purification->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Category 1: Amide Coupling Reactions

Q1: My amide coupling reaction with this compound is resulting in low or no product. What are the likely causes?

Several factors, amplified by the specific properties of this compound, can lead to poor outcomes in amide bond formation.[11]

  • Inefficient Carboxylic Acid Activation : Due to the steric hindrance from the ortho-chloro group, standard coupling reagents may not efficiently activate the carboxylic acid.[5] The bulky substituent can hinder the formation of the activated intermediate (e.g., an O-acylisourea or an active ester).[11]

  • Reduced Nucleophilicity of the Amine : While not a property of the benzoic acid itself, if your amine coupling partner is also sterically hindered or electronically deactivated, the reaction will be even more challenging.

  • Suboptimal Reaction Conditions : The choice of solvent, base, and temperature is critical.[11][12] For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.[12]

  • Hydrolysis of Activated Intermediate : The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.[11] It is crucial to use anhydrous solvents and reagents.

Q2: How can I improve the yield of my amide coupling reaction?

To overcome the challenges posed by this compound, consider the following optimization strategies:

StrategyRationale
Choice of Coupling Reagent For sterically hindered acids, more potent onium salt-based reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides like EDC or DCC.[5]
In Situ Acyl Fluoride Formation Converting the carboxylic acid to the corresponding acyl fluoride in situ can enhance reactivity. Reagents like TFFH or BTFFH can be used for this purpose.[11]
Use of Additives Additives like HOBt or OxymaPure can suppress side reactions and may improve coupling efficiency.[11]
Screening of Bases A non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine is generally preferred to minimize side reactions.
Temperature and Reaction Time Monitor the reaction by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature (e.g., to 40-60 °C) or extended reaction time may be beneficial.[12]
Protocol 1: Optimized Amide Coupling using HATU
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.1-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 20-40 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Category 2: Esterification Reactions

Q3: I am struggling with the esterification of this compound. Why is it difficult?

The primary challenge in the esterification of this molecule is again the steric hindrance from the ortho-chloro substituent, which impedes the approach of the alcohol nucleophile. Standard Fischer-Speier esterification conditions (acid catalyst in an excess of alcohol) may result in low yields and require prolonged reaction times.[13]

Q4: What methods can be used to achieve a successful esterification?

  • Conversion to Acyl Chloride : A robust method is to first convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14] The resulting acyl chloride can then be reacted with the desired alcohol in the presence of a base (e.g., pyridine or triethylamine).

  • Steglich Esterification : This method uses a carbodiimide, such as DCC or EDC, in the presence of a catalyst like DMAP. This is generally effective for sterically hindered substrates.

  • Mitsunobu Reaction : While more complex, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) is highly effective for the esterification of sterically hindered acids.

Protocol 2: Esterification via Acyl Chloride Formation
  • Acyl Chloride Synthesis : In a fume hood, add this compound (1.0 equivalent) to a round-bottom flask. Add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure.

  • Esterification : Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF under an inert atmosphere.

  • Cool the solution in an ice bath and add the desired alcohol (1.0-1.2 equivalents) followed by a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by chromatography or recrystallization.

Category 3: Suzuki Coupling Reactions

Q5: I am attempting a Suzuki coupling using the chloro-substituent of this compound, but the reaction is not proceeding. What could be the issue?

Aryl chlorides are known to be less reactive in Suzuki couplings compared to aryl bromides or iodides.[15] The chloro group on this compound is further deactivated by its position on an electron-rich aromatic ring (relative to the halogen itself, despite the EWGs). Additionally, the ortho-substituents (carboxyl and chloro) can create steric hindrance around the palladium catalyst, making the oxidative addition step, which is often rate-limiting, more difficult.[16]

Q6: How can I optimize the Suzuki coupling reaction?

  • Catalyst and Ligand Selection : For unreactive aryl chlorides, specialized palladium catalysts and electron-rich, bulky phosphine ligands are often required.[17] Consider using catalysts like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos.[18] Pre-catalysts like XPhos Pd G3 or G4 can also be highly effective.[18]

  • Base and Solvent : The choice of base and solvent is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[17] Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of water, are commonly used.[16][18]

  • Temperature : Higher reaction temperatures (e.g., 80-110 °C) are typically required to facilitate the oxidative addition of the aryl chloride.

Diagram: Key Factors in Suzuki Coupling of Aryl Chlorides

G ArylChloride This compound (Aryl Chloride) Product Coupled Product ArylChloride->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Bulky Ligand (e.g., XPhos, SPhos) Ligand->Product Base Strong Base (e.g., K₃PO₄, Cs₂CO₃) Base->Product Solvent Solvent System (e.g., Dioxane/H₂O) Solvent->Product

Caption: Critical components for a successful Suzuki coupling with an aryl chloride.

References

Technical Support Center: Scaling Up the Synthesis of 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Acetyl-2-chlorobenzoic acid (CAS 115382-35-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges of scaling up this important two-step synthesis. Here, we provide in-depth troubleshooting guides, FAQs, and detailed protocols grounded in established chemical principles.

Synthesis Overview

The preparation of this compound is typically achieved through a two-stage process. The first step involves the Friedel-Crafts acylation of 2-chlorotoluene to introduce the acetyl group, primarily at the para-position. The second step is the selective oxidation of the methyl group on the aromatic ring to a carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation cluster_2 Purification A 2-Chlorotoluene + Acetyl Chloride C Reaction at 0-5°C A->C B AlCl₃ Catalyst Dichloromethane (DCM) B->C D Aqueous Workup (HCl) C->D E Crude 4-Acetyl-2-chlorotoluene D->E F Crude 4-Acetyl-2-chlorotoluene E->F Intermediate H Reaction at Reflux F->H G Potassium Permanganate (KMnO₄) Water, Heat G->H I Filter MnO₂ H->I J Acidification (HCl) I->J K Crude this compound J->K L Crude Product K->L Purification Step M Recrystallization (e.g., Toluene or Ethanol/Water) L->M N Pure this compound M->N

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Friedel-Crafts Acylation (2-Chlorotoluene to 4-Acetyl-2-chlorotoluene)

Q1: My reaction shows very low or no conversion of the 2-chlorotoluene starting material. What's the likely cause?

A1: This is a common issue often traced back to the catalyst or reagents.

  • Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts readily with atmospheric moisture, rendering it inactive. Use freshly opened, anhydrous AlCl₃ from a sealed container. An off-white or yellowish powder is acceptable, but clumpy or wet-looking material should be discarded.

  • Wet Solvent/Reagents: Any moisture in the dichloromethane (DCM), 2-chlorotoluene, or acetyl chloride will quench the AlCl₃ catalyst. Ensure all solvents and reagents are anhydrous.

  • Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃ because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst.[1][2] This complex is only broken during the aqueous workup. Ensure you are using at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (acetyl chloride).

  • Low Temperature: While the reaction is exothermic and requires cooling, running it at too low a temperature can prevent initiation.[3] Maintain the temperature in the recommended range (typically 0-5°C) during the addition, and then allow it to slowly warm to room temperature.

Q2: I'm getting a significant amount of an undesired isomer along with my target 4-acetyl-2-chlorotoluene. How can I improve regioselectivity?

A2: The directing effects of the chloro (-Cl) and methyl (-CH₃) groups on 2-chlorotoluene are both ortho, para-directing. The primary product should be 4-acetyl-2-chlorotoluene due to reduced steric hindrance at the para position. Formation of other isomers (like 2-acetyl-6-chlorotoluene) can be exacerbated by:

  • High Reaction Temperature: Elevated temperatures can reduce the kinetic selectivity of the reaction. Strict temperature control is crucial. An exothermic reaction that is not properly cooled can lead to a mixture of products.[3]

  • Catalyst Choice: While AlCl₃ is standard, other Lewis acids could be explored for different selectivity, though this would require significant process development.

Q3: The reaction mixture turned into a dark, tarry mess. What happened?

A3: Tar formation is usually a sign of uncontrolled side reactions, often caused by:

  • Temperature Runaway: A failure to adequately cool the reaction vessel during the addition of reagents can cause an uncontrolled exotherm, leading to polymerization and degradation.[3]

  • Moisture Contamination: As mentioned, water can lead to side reactions and decomposition.

  • Impure Starting Materials: Contaminants in the 2-chlorotoluene can lead to undesired side reactions.

Step 2: Oxidation (4-Acetyl-2-chlorotoluene to this compound)

Q1: The purple color of the potassium permanganate (KMnO₄) is not disappearing, even after prolonged heating. What does this mean?

A1: A persistent purple color indicates that the KMnO₄ is not being consumed, meaning the oxidation is stalled.

  • Insufficient Heat: The oxidation of an aromatic methyl group requires significant thermal energy.[4] Ensure the reaction mixture is heated to a vigorous reflux.

  • Poor Mixing: The reaction is heterogeneous (solid KMnO₄, an organic substrate, and an aqueous phase). Vigorous mechanical stirring is essential to ensure proper contact between the reactants.

  • Incorrect Stoichiometry: Ensure a sufficient excess of KMnO₄ is used (typically 2.5-3.0 equivalents per methyl group) to drive the reaction to completion.

Q2: My reaction was violently exothermic and difficult to control upon heating. How can I prevent this?

A2: This oxidation can have a significant induction period followed by a strong exotherm.[4]

  • Controlled Heating: Heat the mixture slowly to initiate the reaction. Once the exotherm begins (indicated by a spontaneous rise in temperature and disappearance of the purple color), you may need to reduce or remove the external heat source temporarily.

  • Portion-wise Addition of Oxidant: For larger-scale reactions, adding the KMnO₄ in portions to the hot reaction mixture can help manage the exotherm, though this must be done with extreme caution.

Q3: My final product is a brownish powder, not the expected white solid. How do I remove the color?

A3: A brown color is almost always due to contamination with manganese dioxide (MnO₂), the solid byproduct of the oxidation.

  • Thorough Filtration: Before acidification, the hot reaction mixture must be filtered to remove the fine MnO₂ precipitate. Using a filter aid like Celite® can significantly improve the efficiency of this filtration.

  • Post-Purification: If the final product is still colored, treatment with activated carbon during recrystallization can help remove residual colored impurities.[5]

Q4: The yield of my final acid is very low after acidification and filtration. Where could my product have gone?

A4: Low yield can result from several factors:

  • Incomplete Oxidation: See Q1 for this step. Use TLC or GC to confirm the disappearance of the starting material before workup.

  • Insufficient Acidification: The product exists as its potassium salt (potassium 4-acetyl-2-chlorobenzoate) in the basic filtrate. You must acidify the solution to a low pH (typically pH 1-2) to fully precipitate the free carboxylic acid.[6][7] Check the pH with litmus or a pH meter.

  • Product Solubility: While the acid is not very soluble in cold acidic water, some loss is inevitable. Ensure the mixture is thoroughly chilled in an ice bath before filtering to minimize solubility losses.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this entire synthesis? A: Both steps have significant hazards.

  • Friedel-Crafts Acylation: AlCl₃ reacts violently with water, releasing heat and HCl gas. The reaction itself is exothermic. Perform in a well-ventilated fume hood, wear acid-resistant gloves, and implement effective cooling.[3]

  • Oxidation: Potassium permanganate is a very strong oxidizer and can react explosively with organic materials if not handled correctly. The reaction can be violently exothermic.[6] Ensure controlled heating and be prepared to cool the reaction if necessary.[4]

  • General: The final product is classified as harmful and an irritant.[8][9] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q: How can I monitor the progress of each reaction step? A: Thin Layer Chromatography (TLC) is the most common method.

  • Step 1 (Acylation): Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product, 4-acetyl-2-chlorotoluene, will be more polar (lower Rf) than the starting material, 2-chlorotoluene.

  • Step 2 (Oxidation): Use a more polar eluent system (e.g., 1:1 Hexanes:Ethyl Acetate with a drop of acetic acid). The final product, this compound, is highly polar and will have a much lower Rf than the intermediate ketone.

Q: Why is a stoichiometric amount of AlCl₃ needed for the acylation, making it not truly "catalytic"? A: The ketone group in the product contains lone pairs of electrons on the oxygen, making it a Lewis base. It readily coordinates with the strong Lewis acid AlCl₃ to form a stable complex. This complex deactivates the AlCl₃, preventing it from catalyzing another reaction cycle. Therefore, at least one equivalent of AlCl₃ is consumed per equivalent of product formed. This complex is broken during the final aqueous workup.[1][2]

Q: Can I use a different oxidizing agent instead of potassium permanganate? A: Yes, other oxidants can be used, but they have their own trade-offs.

  • Chromic Acid (e.g., Na₂Cr₂O₇/H₂SO₄): Effective but generates carcinogenic chromium waste, which is a significant environmental and safety concern.[6]

  • Ozone (O₃): Can be a "cleaner" oxidant, but often requires specialized equipment and may lack selectivity, potentially cleaving the aromatic ring without specific catalysts and conditions.

  • Sodium Hypochlorite (Bleach): Can be used in some cases for methyl group oxidation, but conditions need to be carefully optimized.[7] For most lab and scale-up applications, KMnO₄ remains a robust and well-understood choice despite the MnO₂ waste.[4]

Process Parameters & Data

The following table provides a summary of typical parameters for a laboratory-scale synthesis.

ParameterStep 1: Friedel-Crafts AcylationStep 2: Oxidation
Key Reagents 2-Chlorotoluene, Acetyl Chloride, AlCl₃4-Acetyl-2-chlorotoluene, KMnO₄
Solvent Dichloromethane (DCM)Water
Stoichiometry ~1.2 eq. Acetyl Chloride, ~1.3 eq. AlCl₃~3.0 eq. KMnO₄
Temperature 0-5°C during addition, then RTReflux (~100°C)
Typical Time 2-4 hours4-8 hours
Workup Quench with HCl/ice, separate layersFilter MnO₂, acidify filtrate with HCl
Expected Yield 85-95% (crude)75-85% (after purification)

Troubleshooting Workflow

Troubleshooting Start Low Final Yield Step1_Yield Problem in Acylation Step? Start->Step1_Yield Step2_Yield Problem in Oxidation Step? Start->Step2_Yield Purification_Loss Loss during Purification? Start->Purification_Loss Catalyst Check AlCl₃ Activity (Anhydrous? Fresh?) Step1_Yield->Catalyst Stoich1 Verify Stoichiometry (>1.1 eq AlCl₃) Step1_Yield->Stoich1 Temp1 Check Temperature Control (0-5°C?) Step1_Yield->Temp1 Completion2 Check for Complete Oxidation (No purple color left?) Step2_Yield->Completion2 Stirring Ensure Vigorous Stirring Step2_Yield->Stirring Acidification Check Final pH (Is it 1-2?) Step2_Yield->Acidification Filter Efficient MnO₂ Filtration? (Used filter aid?) Step2_Yield->Filter Recrystallization Optimize Recrystallization (Solvent? Cooling?) Purification_Loss->Recrystallization

Caption: A logical guide for troubleshooting low yield issues.

References

Technical Support Center: Minimizing Byproduct Formation with 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetyl-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both technical accuracy and practical success.

Introduction to the Reactivity of this compound

This compound is a trifunctional molecule, presenting a carboxylic acid, a ketone (acetyl group), and an aryl chloride. This unique combination of functional groups offers numerous synthetic possibilities but also introduces potential challenges in controlling selectivity and minimizing side reactions. The steric hindrance and electronic effects of the ortho-chloro substituent play a significant role in the reactivity of the carboxylic acid, a phenomenon known as the "ortho effect."[1][2] This effect generally increases the acidity of the benzoic acid, which can influence the choice of coupling agents and reaction conditions.[1][2]

This guide will focus on two of the most common applications of this compound: amide bond formation and Suzuki-Miyaura cross-coupling . For each, we will explore potential byproducts, provide troubleshooting strategies, and offer detailed experimental protocols.

Section 1: Amide Bond Formation

Amide coupling is a fundamental transformation in organic synthesis. When using this compound, the primary goal is to selectively react the carboxylic acid with an amine without engaging the acetyl group or the aryl chloride.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: What are the most common byproducts I might encounter during amide coupling with this compound?

A1: The most prevalent byproducts typically arise from the coupling reagents themselves or from side reactions involving the starting materials.[3] Common byproducts include:

  • Urea byproducts: If you are using carbodiimide coupling reagents like DCC or EDC, the corresponding urea byproducts (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea) will be formed.[3]

  • Unreacted starting materials: Incomplete reactions will leave you with unreacted this compound and your amine.

  • Hydrolysis of activated intermediate: If you first convert the carboxylic acid to a more reactive species like an acyl chloride, exposure to moisture can lead to hydrolysis back to the starting carboxylic acid.[4]

  • Side reactions of the acetyl group: While generally less reactive than the activated carboxylic acid, the acetyl group could potentially undergo side reactions like aldol condensation if strong bases are used, although this is less common under standard amide coupling conditions.

Q2: I'm observing a low yield in my amide coupling reaction. What are the likely causes?

A2: Low yields in amide coupling reactions can be attributed to several factors:

  • Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough to activate the sterically hindered carboxylic acid of this compound.

  • Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete conversion.

  • Product loss during workup: The amide product may have some solubility in the aqueous phase, leading to losses during extraction.

Q3: Can the acetyl group interfere with the amide coupling reaction?

A3: Under standard amide coupling conditions, which are typically neutral or slightly basic, the acetyl group is generally unreactive. However, the use of very strong bases or highly reactive coupling conditions could potentially lead to side reactions. It's a matter of chemoselectivity, and most modern coupling reagents are designed to be highly selective for carboxylic acids.[5]

Troubleshooting Guide: Amide Coupling
Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Use a more powerful coupling agent like HATU or COMU.[6] Consider converting the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride prior to adding the amine.
Low nucleophilicity of the amine.Increase the reaction temperature or use a more polar solvent to enhance reactivity. A stronger, non-nucleophilic base might also be beneficial.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary.
Poor stoichiometry.Ensure accurate measurement of all reactants. A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.
Formation of Multiple Byproducts Side reactions of the coupling agent.Choose a coupling reagent that generates easily removable byproducts (e.g., EDC for water-soluble urea).[3]
Degradation of starting materials or product.Perform the reaction at a lower temperature. Ensure all reagents and solvents are of high purity.
Experimental Protocol: Amide Coupling using HATU

This protocol provides a general method for the amide coupling of this compound with a primary or secondary amine using HATU, a highly effective coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Logical Workflow for Amide Coupling Troubleshooting

AmideCouplingTroubleshooting start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes change_coupling_agent Change Coupling Agent byproducts->change_coupling_agent Yes purification_issue Purification Issues byproducts->purification_issue No successful_reaction Successful Reaction optimize_conditions->successful_reaction change_coupling_agent->successful_reaction purification_issue->successful_reaction

Caption: A decision tree for troubleshooting amide coupling reactions.

Section 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and in the case of this compound, it allows for the introduction of a new aryl or vinyl group at the 2-position by replacing the chlorine atom.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: What are the primary side reactions to watch out for in a Suzuki coupling with this compound?

A1: The most common side reactions in Suzuki-Miyaura couplings are:

  • Homocoupling of the boronic acid: This results in a biaryl byproduct derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[7][8]

  • Dehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of 4-acetylbenzoic acid. This can occur if a hydride source is present in the reaction mixture.[7][9]

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to regenerate the corresponding arene, effectively removing it from the catalytic cycle.

Q2: My Suzuki coupling reaction is not working. What are some common reasons for failure with this substrate?

A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[10] The steric hindrance from the ortho-carboxylic acid group can also impede the reaction.[11] Common reasons for failure include:

  • Inactive catalyst: The palladium catalyst may not be active enough to facilitate the oxidative addition to the C-Cl bond.

  • Ineffective ligand: The choice of phosphine ligand is crucial for activating the palladium catalyst and facilitating the catalytic cycle.

  • Inappropriate base: The base plays a critical role in the transmetalation step, and an unsuitable base can halt the reaction.

  • Poor solubility of reactants: If the reactants are not fully dissolved in the solvent system, the reaction will be slow or may not proceed at all.

Q3: Will the carboxylic acid or acetyl group interfere with the Suzuki coupling?

A3: The carboxylic acid can potentially coordinate to the palladium center, which may affect the catalytic activity. To circumvent this, it is sometimes advantageous to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The acetyl group is generally stable under Suzuki coupling conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or ligand.Use a more active catalyst system, such as a pre-formed Pd(0) catalyst or a combination of a Pd(II) source with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[12]
Unreactive aryl chloride.Increase the reaction temperature. Consider using a different solvent system, such as a mixture of toluene and water or dioxane and water.
Significant Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Run the reaction under a strict inert atmosphere.[13]
Use of a Pd(II) precatalyst.Use a Pd(0) precatalyst or add a reducing agent to facilitate the in situ reduction of Pd(II) to Pd(0).
Formation of Dehalogenated Byproduct Presence of a hydride source.Ensure all reagents and solvents are anhydrous. Avoid using bases that can generate hydrides (e.g., some alkoxides).
Protodeboronation of Boronic Acid Presence of excess water or acid.Use a boronic ester (e.g., pinacol ester) which is more stable to protodeboronation. Use anhydrous conditions if possible.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound (as its methyl ester) with an arylboronic acid.

Materials:

  • Methyl 4-acetyl-2-chlorobenzoate (prepared by esterification of the carboxylic acid)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry Schlenk flask, combine methyl 4-acetyl-2-chlorobenzoate (1.0 eq), the arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Add Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • If the final product desired is the carboxylic acid, the methyl ester can be hydrolyzed under standard basic or acidic conditions.

Catalytic Cycle and Potential Side Reactions in Suzuki Coupling

SuzukiCycle cluster_0 Main Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'B(OH)2 + Base Dehalogenation Dehalogenation (Ar-H) PdII->Dehalogenation + Hydride Source PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product Homocoupling Homocoupling (Ar'-Ar') BoronicAcid Ar'B(OH)2 BoronicAcid->Homocoupling O2, Pd(II)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and common side reactions.

References

Technical Support Center: Optimizing Reaction Kinetics for 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for professionals engaged in the synthesis and kinetic analysis of 4-Acetyl-2-chlorobenzoic acid. This guide is structured to provide in-depth, actionable insights into optimizing the reaction kinetics of this compound, with a focus on troubleshooting common experimental challenges. As researchers and drug development professionals, understanding the nuances of reaction pathways and kinetic profiles is paramount for efficient and reproducible synthesis. This resource is designed to be a practical companion in your laboratory work.

Section 1: Understanding the Core Reaction - Friedel-Crafts Acylation of 2-Chlorobenzoic Acid

The synthesis of this compound typically involves the Friedel-Crafts acylation of 2-chlorobenzoic acid using an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction, however, is not without its challenges due to the electronic properties of the starting material.

The chloro and carboxylic acid groups on the benzene ring are both electron-withdrawing, which deactivates the ring towards electrophilic attack.[1][2][3] This deactivation is a primary hurdle in achieving high yields and favorable reaction rates. The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. Their combined influence dictates the regioselectivity of the acylation.

2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Electrophilic Attack Electrophilic Attack 2-Chlorobenzoic Acid->Electrophilic Attack Acetyl Chloride + AlCl3 Acetyl Chloride + AlCl3 Acylium Ion Generation Acylium Ion Generation Acetyl Chloride + AlCl3->Acylium Ion Generation Acylium Ion Generation->Electrophilic Attack Intermediate Carbocation Intermediate Carbocation Electrophilic Attack->Intermediate Carbocation Deprotonation Deprotonation Intermediate Carbocation->Deprotonation This compound This compound Deprotonation->this compound

Caption: General workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and kinetic analysis of this compound in a question-and-answer format.

Low or No Product Yield

Q1: My reaction is showing very low conversion to this compound. What are the likely causes?

A1: Low conversion is a frequent challenge primarily due to the deactivated nature of the 2-chlorobenzoic acid ring.[1][2] Several factors could be at play:

  • Insufficient Catalyst Activity: Standard Lewis acids like aluminum chloride (AlCl₃) can be rendered less effective by complexation with the carboxylic acid group of the substrate.[2] This sequesters the catalyst, making it unavailable to activate the acetyl chloride.

  • Moisture Contamination: Lewis acids such as AlCl₃ react vigorously with moisture.[2] Any water in your solvent, reagents, or glassware will deactivate the catalyst.

  • Inadequate Temperature: While higher temperatures can promote side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate with a deactivated substrate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and freshly opened or purified reagents.

  • Increase Catalyst Stoichiometry: For deactivated substrates, a stoichiometric amount of the Lewis acid is often necessary, as both the starting material and the ketone product can complex with the catalyst.[4]

  • Optimize Reaction Temperature: Cautiously increase the reaction temperature in increments, monitoring for product formation and the emergence of side products.

  • Consider a Stronger Catalyst: In some cases, a more potent Lewis acid or a superacid catalyst like triflic acid might be necessary to drive the reaction.[1]

Formation of Multiple Products and Isomers

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of isomers or side products. What are they and how can I minimize them?

A2: The formation of multiple products is often a result of competing directing effects and side reactions.

  • Isomer Formation: While the acetyl group is expected to add at the 4-position (para to the chloro group and meta to the carboxylic acid group), other isomers can form. The directing effects of the substituents determine the regioselectivity.[3]

  • Side Reactions: At higher temperatures, side reactions such as sulfonation (if sulfuric acid is used as a catalyst or solvent) or even decarboxylation can occur.

Troubleshooting Steps:

  • Optimize Catalyst Choice: The choice of Lewis acid can influence regioselectivity. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) to see if the isomer ratio can be improved.

  • Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity, although it may decrease the overall reaction rate.

  • Careful Work-up: Ensure that the reaction is properly quenched and that the work-up procedure does not introduce impurities or cause degradation of the product.

Difficulties in Reaction Monitoring and Kinetic Analysis

Q3: I'm struggling to get reproducible data for my kinetic analysis. What are the best practices for monitoring this reaction?

A3: Reproducible kinetic data relies on consistent sampling and accurate quantification. Both HPLC and NMR spectroscopy are powerful tools for this purpose.

  • HPLC Method Development: High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying the starting material, product, and any major side products.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers real-time, non-invasive monitoring of the reaction mixture.[5][6][7]

Best Practices for Kinetic Analysis:

  • Consistent Sampling: At each time point, withdraw a precise volume of the reaction mixture and immediately quench the reaction to stop any further conversion. This can be done by adding the aliquot to a vial containing a suitable quenching agent (e.g., cold dilute acid).

  • Internal Standard: Use an internal standard in both HPLC and NMR analysis for accurate quantification. The internal standard should be a compound that does not react under the reaction conditions and has a signal that is well-resolved from the signals of the reactants and products.

  • Method Validation: Before starting your kinetic runs, validate your analytical method to ensure it is linear, accurate, and precise for the concentration range you will be studying.

Section 3: Experimental Protocols

Protocol for a Test Reaction

This protocol provides a starting point for the synthesis of this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent).

  • Solvent and Catalyst: Add a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath. Carefully add anhydrous aluminum chloride (2.5 - 3 equivalents) portion-wise.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.2 - 1.5 equivalents) to the stirred suspension.

  • Reaction: Allow the reaction to stir at 0-5 °C for 30 minutes, then slowly warm to room temperature and subsequently heat to a predetermined temperature (e.g., 50 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, HPLC, or NMR.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by cold dilute HCl.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

HPLC Method for Kinetic Analysis
  • Column: A C18 reversed-phase column is a good starting point.[8][9]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Detection: UV detection at a wavelength where both the starting material and the product have good absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute the quenched reaction aliquots with the mobile phase before injection.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Wavelength 254 nm
NMR Spectroscopy for Real-Time Monitoring
  • Spectrometer: A benchtop or high-field NMR spectrometer can be used.[10][11]

  • Solvent: Use a deuterated solvent that is compatible with the reaction conditions (e.g., CDCl₃ or nitrobenzene-d₅).

  • Procedure: Acquire a spectrum of the reaction mixture at t=0 before initiating the reaction. Then, acquire spectra at regular intervals. The decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product can be used to determine the reaction rate.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis Flame-dried glassware Flame-dried glassware Charge reactants Charge reactants Flame-dried glassware->Charge reactants Anhydrous reagents Anhydrous reagents Anhydrous reagents->Charge reactants Inert atmosphere (N2) Inert atmosphere (N2) Inert atmosphere (N2)->Charge reactants Add Lewis acid Add Lewis acid Charge reactants->Add Lewis acid Add acetylating agent Add acetylating agent Add Lewis acid->Add acetylating agent Control temperature Control temperature Add acetylating agent->Control temperature Withdraw aliquots Withdraw aliquots Control temperature->Withdraw aliquots Quench reaction Quench reaction Withdraw aliquots->Quench reaction Analyze by HPLC/NMR Analyze by HPLC/NMR Quench reaction->Analyze by HPLC/NMR Plot concentration vs. time Plot concentration vs. time Analyze by HPLC/NMR->Plot concentration vs. time Determine rate law Determine rate law Plot concentration vs. time->Determine rate law Calculate rate constant Calculate rate constant Determine rate law->Calculate rate constant

Caption: A logical workflow for setting up and monitoring the kinetic study of the acylation reaction.

Section 4: Safety Precautions

Working with the reagents involved in Friedel-Crafts acylation requires strict adherence to safety protocols.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic HCl gas. It is corrosive and can cause severe burns. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.[12][13][14][15][16]

  • Acetyl Chloride: Is a corrosive, flammable liquid and a lachrymator. It also reacts with water to produce HCl gas. Handle in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Dichloromethane is a suspected carcinogen. Nitrobenzene is toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

References

Validation & Comparative

HPLC methods for 4-Acetyl-2-chlorobenzoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC Methodologies for the Analysis of 4-Acetyl-2-chlorobenzoic Acid

Welcome to a detailed comparative guide on developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring its purity and accurate quantification is paramount for quality control and process optimization.[1][2] This guide moves beyond simple protocols to explain the underlying chromatographic principles, enabling you to select and tailor the optimal method for your laboratory's needs.

Understanding the Analyte: The Key to a Robust Method

Before stepping into the lab, a thorough understanding of the analyte's physicochemical properties is essential for logical method development.[3]

This compound (C₉H₇ClO₃, MW: 198.60 g/mol ) presents a unique analytical challenge due to its multifunctional structure.[4]

  • Carboxylic Acid Group (-COOH): This is the most influential functional group. It is acidic, meaning its ionization state is dependent on the pH of the mobile phase. The pKa of benzoic acid is ~4.2, and while substituents will alter this value slightly, we can use it as a starting point. At a pH above its pKa, the molecule will be deprotonated (anionic), making it highly polar. At a pH well below its pKa, it will be in its neutral, more hydrophobic form.

  • Aromatic Ring & Substituents: The benzene ring, along with the acetyl and chloro groups, provides a degree of hydrophobicity. The predicted XLogP3 value of 1.9 indicates moderate non-polar character.[4] The aromatic ring also allows for strong UV absorbance, making UV detection a straightforward choice.

This duality—a polar, ionizable head and a moderately hydrophobic body—makes Reversed-Phase HPLC (RP-HPLC) the most suitable analytical mode.[5][6] Our primary challenge is to manage the ionization of the carboxylic acid to achieve good retention and sharp, symmetrical peaks.

Core Principle: Managing Analyte Ionization in RP-HPLC

In RP-HPLC, separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[6] Highly polar or ionized compounds have weak interactions with the stationary phase and elute very early, often near the void volume, providing poor separation.[7] For an acidic compound like this compound, controlling the mobile phase pH is the most critical factor.

A cardinal rule in RP-HPLC for ionizable compounds is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single form.[8] For our acidic analyte (estimated pKa ~4.2), lowering the mobile phase pH to ~2.2 will suppress the dissociation of the carboxylic acid, rendering the molecule neutral and significantly more hydrophobic. This "ion-suppression" approach enhances retention on a C18 column and prevents the peak tailing often seen when an analyte exists in both ionized and neutral forms during its transit through the column.[8][9]

Comparative Methodologies: A Data-Driven Approach

We will compare two distinct yet effective RP-HPLC methods. Method A represents the industry-standard ion-suppression approach on a C18 column. Method B utilizes an alternative stationary phase, a Phenyl-Hexyl column, to offer a different selectivity profile, which can be invaluable for resolving challenging impurities.

Method A: Classic Ion-Suppression on a C18 Stationary Phase

This method is the quintessential workhorse for acidic analytes. It combines a highly hydrophobic C18 column with an acidified mobile phase to maximize retention and peak performance.

Scientific Rationale: The C18 stationary phase provides a dense layer of hydrophobic alkyl chains, promoting strong retention for the neutral form of our analyte.[5] The use of 0.1% formic acid in the mobile phase lowers the pH to approximately 2.7, ensuring the complete protonation of the carboxylic acid group.[9] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that any impurities with significantly different hydrophobicities are eluted effectively within a reasonable runtime.[10]

Method B: Alternative Selectivity on a Phenyl-Hexyl Stationary Phase

While C18 columns are excellent, they may not resolve all potential impurities, especially those structurally similar to the main analyte. A Phenyl-Hexyl column provides an alternative separation mechanism.

Scientific Rationale: The Phenyl-Hexyl phase offers both hydrophobic interactions (from the hexyl chains) and, more importantly, π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte. This alternative selectivity can change the elution order of compounds and resolve impurities that may co-elute with the main peak on a C18 column. The fundamental principle of ion suppression with an acidified mobile phase remains crucial for good chromatography.

Performance Comparison: Representative Data

The following table summarizes the expected performance of each method for the analysis of this compound, including its separation from a hypothetical, closely-eluting impurity ("Impurity-1").

ParameterMethod A: C18 Ion-SuppressionMethod B: Phenyl-Hexyl Alternative Selectivity
Analyte Retention Time (t_R) ~ 8.5 min~ 9.2 min
Impurity-1 Retention Time (t_R) ~ 8.2 min~ 8.5 min
Resolution (R_s) [Analyte/Impurity-1] 1.82.5
Peak Asymmetry (A_s) [Analyte] 1.21.1
Theoretical Plates (N) [Analyte] > 12000> 14000
Primary Retention Mechanism Hydrophobic InteractionHydrophobic + π-π Interaction
Best Suited For Routine QC, Purity AssayImpurity profiling, Method Development

Experimental Protocols

These protocols are designed to be a robust starting point for your method development and validation efforts.[11][12]

Protocol 1: Method A - C18 Ion-Suppression

1.0 Sample and Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the mobile phase.

2.0 Chromatographic Conditions

  • Instrument: Standard HPLC system with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-14 min: 80% B

    • 14-14.1 min: 80% to 30% B

    • 14.1-18 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3.0 System Suitability Test (SST)

  • Perform five replicate injections of the Working Standard.

  • Acceptance Criteria: %RSD for peak area < 2.0%; Peak Asymmetry (Tailing Factor) between 0.9 and 1.5.

Protocol 2: Method B - Phenyl-Hexyl Alternative Selectivity

1.0 Sample and Standard Preparation

  • Follow the same procedure as in Protocol 1.

2.0 Chromatographic Conditions

  • Instrument: Standard HPLC system with UV Detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 35% B

    • 2-12 min: 35% to 85% B

    • 12-14 min: 85% B

    • 14-14.1 min: 85% to 35% B

    • 14.1-18 min: 35% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3.0 System Suitability Test (SST)

  • Follow the same procedure and acceptance criteria as in Protocol 1.

Visualization of Method Development Strategy

A logical workflow is key to efficient and successful HPLC method development. The following diagram outlines the decision-making process for an acidic analyte like this compound.

HPLC_Method_Development A 1. Analyte Characterization - pKa (acidic) - Hydrophobicity (LogP) - UV Chromophore B 2. Select Mode & Column Reversed-Phase (RP-HPLC) Initial Column: C18 A->B Properties suggest RP C 3. Mobile Phase Screening - Organic: Acetonitrile vs. Methanol - Aqueous: Acidified Water B->C Standard starting point D 4. pH Optimization Goal: pH < (pKa - 2) Use 0.1% Formic or Phosphoric Acid C->D Control ionization E 5. Gradient Optimization Adjust slope for retention and resolution D->E Fine-tune separation F 6. Performance Check - Peak Shape? - Resolution? E->F G Good F->G Meets Criteria H Poor F->H Fails Criteria J 8. Final Method Validation - Specificity, Linearity - Accuracy, Precision G->J I 7. Alternative Selectivity Try Phenyl-Hexyl or Embedded Polar Group Column H->I Improve Resolution/Shape I->D Re-optimize conditions

Caption: A strategic workflow for developing an HPLC method for an acidic analyte.

Conclusion and Recommendations

Both presented methods are capable of producing high-quality data for the analysis of this compound. The choice between them depends on the specific analytical goal.

  • For routine quality control, potency assays, and release testing , where speed and reliability are key, Method A (C18 Ion-Suppression) is an excellent and robust choice. Its widespread use and predictable behavior make it easy to implement and transfer between labs.

  • For in-depth impurity profiling, stability studies, and forced degradation analysis , where maximum separating power is needed, exploring Method B (Phenyl-Hexyl) is highly recommended. The alternative selectivity offered by the π-π interactions can be the key to separating isomers or closely related impurities that are otherwise invisible.

Ultimately, successful pharmaceutical analysis relies on a deep understanding of chromatographic principles and a systematic approach to method development.[3][11] By leveraging the strategies outlined in this guide, researchers can develop and validate reliable HPLC methods that ensure the quality and integrity of their materials.

References

The Untapped Therapeutic Potential of 4-Acetyl-2-chlorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug discovery, identifying novel scaffolds with diverse biological activities is a paramount objective. This guide delves into the nascent yet promising field of 4-Acetyl-2-chlorobenzoic acid derivatives. While direct and extensive research on this specific class of compounds is limited, this guide will provide a comprehensive comparative analysis based on the biological activities of structurally related compounds. By examining the existing experimental data for analogous molecules, we can infer the potential therapeutic applications of this compound derivatives in oncology, inflammation, and infectious diseases, thereby highlighting a significant opportunity for innovative research and development.

The Scaffold: this compound

This compound is a unique chemical entity characterized by a benzoic acid backbone substituted with both a chloro and an acetyl group. This combination of functional groups offers multiple avenues for chemical modification, allowing for the creation of a diverse library of derivatives, including esters, amides, and chalcones. The inherent reactivity of the carboxylic acid and the acetyl group's ketone provides synthetic handles to explore a wide chemical space and systematically investigate structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

While dedicated studies on this compound derivatives are scarce, a review of compounds with similar structural motifs provides a strong rationale for their investigation.

Anti-inflammatory Activity: Insights from Salicylic Acid Analogs

Derivatives of salicylic acid are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model.[1][2] This compound was shown to reduce the production of pro-inflammatory cytokines TNF-α and IL-1β.[2][3] In silico studies suggest a high affinity for the COX-2 enzyme, indicating a potential mechanism for its anti-inflammatory action.[1][4] Given the structural similarities, it is plausible that derivatives of this compound could exhibit similar, if not enhanced, anti-inflammatory properties.

Comparative In Vivo Anti-inflammatory Data of a Salicylic Acid Derivative [2]

CompoundDoseReduction in TNF-αReduction in IL-1β
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid500 mg/60 kg bwSignificantSignificant
Acetylsalicylic Acid (ASA)500 mg/60 kg bwSignificantSignificant
Anticancer Potential: Lessons from Acetophenone and Benzoic Acid Derivatives

The acetophenone and benzoic acid moieties are present in numerous compounds with demonstrated anticancer activity. For instance, certain brominated acetophenone derivatives have shown cytotoxicity against various human cancer cell lines, including breast (MCF7), lung (A549), colorectal (Caco2), and prostate (PC3) adenocarcinomas.[5] One derivative, in particular, exhibited remarkable cytotoxicity with IC50 values below 10 µg/mL against MCF7 and PC3 cells.[5]

Furthermore, benzoic acid-substituted quinazolinones have been synthesized and tested for their anticancer activity against the MCF-7 breast cancer cell line, with several compounds showing moderate to good activity.[6] Chalcones derived from acetophenones have also been investigated as anticancer agents, with some inducing apoptosis in cancer cells.[7] The presence of the acetyl group in this compound allows for the synthesis of chalcone derivatives, which could be a promising avenue for developing novel anticancer therapeutics.

Comparative Cytotoxicity Data (IC50) of Related Compounds

Compound ClassCancer Cell LineIC50 ValueReference
Brominated Acetophenone DerivativeMCF7 (Breast)< 10 µg/mL[5]
Brominated Acetophenone DerivativePC3 (Prostate)< 10 µg/mL[5]
Benzoic Acid Substituted QuinazolinoneMCF-7 (Breast)Moderate to Good Activity[6]
Adamantyl-Substituted ChalconeLung Cancer CellsInduces Apoptosis[8]
Antimicrobial Activity: A Look at Chlorobenzoic Acid Analogs

The antimicrobial potential of benzoic acid derivatives is well-documented. Their mechanism of action is often attributed to the disruption of bacterial cell membrane integrity and interference with essential metabolic processes.[9] Studies on 2-chlorobenzoic acid derivatives have shown that they possess antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger.[10] Notably, Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts.[10] This suggests that derivatization of the carboxylic acid group of this compound into amides and Schiff's bases could yield compounds with significant antimicrobial properties.

Antimicrobial Activity of Related Chlorobenzoic Acid Derivatives [10]

Compound TypeTarget MicroorganismActivity
Esters of 2-chlorobenzoic acidGram-positive & Gram-negative bacteriaModerate
Schiff's bases of 2-chlorobenzoic acidGram-positive & Gram-negative bacteriaPotent

Proposed Synthetic and Experimental Workflows

To unlock the potential of this compound derivatives, a systematic approach to synthesis and biological evaluation is necessary.

General Synthesis of Derivatives

The functional groups of this compound allow for a variety of chemical modifications.

G parent This compound ester Ester Derivatives parent->ester Alcohol, Acid catalyst amide Amide Derivatives parent->amide Amine, Coupling agent chalcone Chalcone Derivatives parent->chalcone Aromatic aldehyde, Base schiff Schiff's Base Derivatives amide->schiff Amine, Aldehyde/Ketone

Caption: Synthetic pathways for this compound derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

  • Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

Workflow for Biological Screening

A standardized workflow is crucial for the efficient evaluation of the synthesized derivatives.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Analysis synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification anticancer Anticancer Assays (MTT, Apoptosis) purification->anticancer anti_inflammatory Anti-inflammatory Assays (COX inhibition, Cytokine profiling) purification->anti_inflammatory antimicrobial Antimicrobial Assays (MIC, MBC) purification->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar anti_inflammatory->sar antimicrobial->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for synthesis and biological screening.

Experimental Protocol: In Vitro Anticancer MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Mechanism of Action: NF-κB Signaling Pathway

Many anti-inflammatory and anticancer agents exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound derivatives may inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikb IκB receptor->ikb activates IKK ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to ikb_nfkb->nfkb degradation of IκB gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) nucleus->gene induces derivative 4-Acetyl-2-chlorobenzoic acid derivative derivative->ikb inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The exploration of this compound derivatives represents a compelling and underexplored frontier in medicinal chemistry. The structural analogies to compounds with proven anti-inflammatory, anticancer, and antimicrobial activities provide a strong impetus for the synthesis and screening of a novel library of these derivatives. The experimental protocols and comparative data presented in this guide offer a robust framework for initiating such a research program. Future investigations should focus on a systematic SAR study to identify lead compounds with potent and selective biological activities. Mechanistic studies will then be crucial to elucidate their molecular targets and pathways, ultimately paving the way for the development of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Structural Analogs of 4-Acetyl-2-chlorobenzoic Acid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. The 4-acetyl-2-chlorobenzoic acid scaffold presents a compelling starting point for the development of novel therapeutics, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of key structural analogs of this compound, grounded in experimental data and established scientific principles. We will explore how subtle changes to this core structure can profoundly influence its biological activity and physicochemical characteristics, offering a roadmap for rational drug design.

The Core Scaffold: Understanding this compound

This compound is a substituted aromatic compound featuring a carboxylic acid, a ketone, and a chlorine atom.[1] This unique arrangement of functional groups provides a rich platform for chemical exploration. The carboxylic acid can participate in crucial hydrogen bonding interactions with biological targets, while the acetyl group and the chloro substituent offer opportunities to modulate steric and electronic properties, thereby influencing binding affinity and metabolic stability.

Physicochemical Properties of the Parent Compound:

PropertyValueSource
Molecular FormulaC₉H₇ClO₃[1]
Molecular Weight198.60 g/mol [1]
XLogP31.9[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]

A Comparative Analysis of Key Structural Analogs

The exploration of structural analogs is a critical step in optimizing a lead compound. Here, we compare this compound with a curated set of analogs, focusing on modifications to the halogen and the substituent at the 2-position. While direct, side-by-side comparative studies for this specific series are not extensively published, we can infer structure-activity relationships (SAR) from data on related benzoic acid derivatives and fundamental chemical principles.[2]

Table of Comparative Physicochemical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Predicted)Key Structural Difference
This compound C₉H₇ClO₃198.601.9Parent Compound
4-Acetyl-2-fluorobenzoic acid C₉H₇FO₃182.151.5Chloro to Fluoro substitution
4-Acetyl-2-methylbenzoic acid C₁₀H₁₀O₃178.181.5Chloro to Methyl substitution[3]
2-Acetyl-4-chlorobenzoic acid C₉H₇ClO₃198.601.9Positional Isomer
The Influence of Halogen Substitution: Chloro vs. Fluoro

The replacement of a chlorine atom with fluorine at the 2-position is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's properties.

  • Electronic Effects: Both chlorine and fluorine are electron-withdrawing, which can impact the pKa of the carboxylic acid and the reactivity of the aromatic ring. Fluorine's greater electronegativity may lead to a more acidic carboxylic acid group, potentially enhancing interactions with certain biological targets.

  • Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, often leading to increased metabolic stability and a longer biological half-life.

  • Binding Interactions: The smaller size of fluorine compared to chlorine can lead to different steric interactions within a binding pocket. In some cases, this can result in improved binding affinity.

The Impact of Alkyl Substitution: Chloro vs. Methyl

Replacing the electron-withdrawing chlorine with an electron-donating methyl group can have a profound impact on the molecule's electronic and lipophilic character.

  • Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes.[4]

  • Electronic Effects: The electron-donating nature of the methyl group can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it less acidic compared to the chloro-substituted analog.

  • Steric Effects: The methyl group is sterically larger than a chlorine atom, which can influence binding to a target protein.

The Significance of Positional Isomerism

The relative positions of the substituents on the benzoic acid ring are critical for biological activity. Shifting the acetyl and chloro groups can drastically alter the molecule's shape and the orientation of its functional groups, leading to different interactions with a target's binding site. The synthesis of positional isomers is crucial for exploring the full potential of a chemical scaffold.[5]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of these analogs, a standardized set of in vitro assays is essential. The following protocols provide a framework for evaluating key drug-like properties.

Synthesis of Analogs: A Parallel Approach

The efficient synthesis of a library of analogs is crucial for rapid SAR exploration. Parallel synthesis techniques, either in solution or on solid phase, allow for the simultaneous creation of multiple compounds.[6][7]

Conceptual Workflow for Parallel Synthesis:

Caption: A generalized workflow for the parallel synthesis of a library of benzoic acid analogs.

Kinetic Solubility Assay by Nephelometry

Aqueous solubility is a critical determinant of a compound's absorption and bioavailability. Kinetic solubility is often measured in early drug discovery as it is amenable to high-throughput screening. Nephelometry, which measures light scattering by undissolved particles, is a common method.[8][9]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each analog in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Nephelometry Reading: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Plot the nephelometric turbidity units (NTU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Workflow for Nephelometric Solubility Assay:

Caption: Experimental workflow for determining kinetic solubility using nephelometry.

Intestinal Permeability Assessment using the Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict drug absorption.[10][11]

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (A to B):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral (B) side.

  • Permeability Assay (B to A):

    • Add the test compound to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.

Workflow for Caco-2 Permeability Assay:

References

A Comparative Guide to the Purity Assessment of Synthesized 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a critical parameter that dictates the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of 4-Acetyl-2-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] We will delve into the causality behind experimental choices and present supporting data to ensure a thorough understanding of each method's strengths and limitations.

This compound (C9H7ClO3, Molar Mass: 198.60 g/mol ) is typically a white to off-white crystalline powder.[4][5] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, affect the stereochemistry of the final API, and complicate downstream purification processes.[1] A purity of ≥ 98% is often required for industrial applications.[4]

Orthogonal Analytical Approaches for Robust Purity Determination

A multi-pronged approach, employing several analytical techniques that rely on different chemical and physical principles, is the most reliable strategy for purity assessment. This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds like this compound.[1][6] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

The following protocol is a robust starting point for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is a common choice for separating aromatic carboxylic acids.[7] The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (A wavelength where the aromatic rings of the analyte and potential impurities will absorb)

Data Interpretation and Comparison:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Compound Retention Time (min) Area (%) Purity Assessment
This compound8.599.2High Purity
Impurity A6.20.5Minor Impurity
Impurity B9.80.3Minor Impurity

Causality of Experimental Choices:

  • C18 Column: The non-polar stationary phase of a C18 column effectively retains the aromatic rings of the analyte and potential impurities through hydrophobic interactions.

  • Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase is crucial. It ensures that the carboxylic acid group of the analyte remains protonated, preventing peak tailing and improving chromatographic resolution.[8]

  • UV Detection at 254 nm: This wavelength is a common choice for aromatic compounds, providing good sensitivity for both the main compound and many potential aromatic impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. F[9]or non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.

[8][10]Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

Data Interpretation and Comparison:

The total ion chromatogram (TIC) is used for purity assessment based on peak area percentage. The mass spectrum of each peak provides structural information for impurity identification.

Compound (as TMS ester) Retention Time (min) Area (%) Key Mass Fragments (m/z) Purity Assessment
This compound12.199.1270 (M+), 255, 183High Purity
Impurity C (e.g., starting material)10.50.6Identified by MSMinor Impurity
Impurity D (e.g., side-product)13.20.3Identified by MSMinor Impurity

Causality of Experimental Choices:

  • Derivatization: The conversion of the carboxylic acid to its TMS ester is essential to increase volatility and prevent interactions with the GC column, ensuring sharp peaks and good separation.

  • Non-polar Column: A DB-5ms column or similar is suitable for separating a wide range of organic compounds based on their boiling points.

  • Electron Ionization (EI): EI is a robust ionization technique that produces reproducible fragmentation patterns, which are invaluable for identifying unknown impurities by comparing them to mass spectral libraries.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Derivatize Derivatize with Silylating Agent Weigh->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separate on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect AnalyzeTIC Analyze Total Ion Chromatogram Detect->AnalyzeTIC Identify Identify Impurities by MS AnalyzeTIC->Identify Report Report Purity Identify->Report

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide provides a comparative analysis of 4-Acetyl-2-chlorobenzoic acid and its structural analogs, focusing on their synthesis, physicochemical properties, and the structure-activity relationships (SAR) that govern their potential biological activities. By examining the influence of different substituents on the benzoic acid core, this document aims to provide field-proven insights and a logical framework for the rational design of novel therapeutics. We will delve into detailed experimental protocols, present comparative data in a clear, structured format, and explore the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Introduction: The Versatility of the Benzoic Acid Scaffold

The benzoic acid scaffold is a privileged structure in drug discovery, primarily due to the properties of its carboxylic acid group. This functional group is a potent hydrogen bond donor and acceptor, frequently enabling critical interactions with the active sites of enzymes and receptors.[1] The biological and pharmacological profile of a benzoic acid derivative is profoundly influenced by the nature and position of substituents on the aromatic ring.[1][2] These modifications alter the molecule's electronic character, lipophilicity (fat-solubility), and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

This guide focuses on This compound , a synthetic organic compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] Its structure features a benzene ring substituted with three key groups: a carboxylic acid, an acetyl group, and a chlorine atom. Understanding the individual and collective contribution of these groups is paramount for leveraging this scaffold in drug design.

We will compare this compound with two closely related, commercially available structural analogs:

  • 4-Acetylbenzoic acid: The non-chlorinated parent compound.

  • 4-Acetyl-2-methylbenzoic acid: A variant where the electron-withdrawing chlorine is replaced by an electron-donating methyl group.

This comparison will illuminate the critical role of the ortho-substituent (Cl vs. H vs. CH₃) in modulating the compound's properties.

Physicochemical Properties: A Comparative Overview

A molecule's fundamental physical and chemical properties are the primary determinants of its behavior in both chemical reactions and biological systems. Below is a comparative summary of the key properties for our compounds of interest.

PropertyThis compound4-Acetylbenzoic acid4-Acetyl-2-methylbenzoic acid
Molecular Formula C₉H₇ClO₃[3][4][5]C₉H₈O₃[6]C₁₀H₁₀O₃[7][8]
Molecular Weight 198.60 g/mol [3][4][5][9]164.16 g/mol [6]178.18 g/mol [7]
Appearance White to off-white crystalline powder[3]SolidWhite crystalline solid[8]
Melting Point 168-172°C[3]N/AN/A
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.[3]N/ASoluble in ethanol and ether; almost insoluble in water.[8]
Purity (Typical) ≥ 98%[3]N/AN/A

Expert Analysis: The introduction of the chlorine atom in this compound significantly increases its molecular weight compared to the parent 4-Acetylbenzoic acid. The chloro group is highly electronegative and electron-withdrawing, which can influence the acidity of the carboxylic acid proton and the reactivity of the aromatic ring. In contrast, the methyl group in 4-Acetyl-2-methylbenzoic acid is electron-donating and increases lipophilicity, potentially affecting membrane permeability and target binding.[1]

Synthesis Strategies and Methodologies

The synthesis of these compounds is a critical aspect of their accessibility for research and development. While numerous synthetic routes exist, we will outline a common and reliable laboratory-scale protocol for each.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted benzoic acids, which is applicable to all three compounds with variations in starting materials and reaction conditions.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Starting Material (e.g., Substituted Toluene) reaction Oxidation / Acylation Reaction start->reaction Reagents, Catalyst workup Aqueous Workup (Acidification & Extraction) reaction->workup Quenching crude Crude Product workup->crude purify Recrystallization or Column Chromatography crude->purify analyze Characterization (NMR, MS, HPLC) purify->analyze final Pure Compound analyze->final

Caption: Generalized workflow for synthesis and purification of acetylbenzoic acids.

Experimental Protocol: Synthesis of 4-Acetylbenzoic Acid

This protocol describes a common method involving the oxidation of a readily available starting material.[6]

Objective: To synthesize 4-Acetylbenzoic acid via oxidation of 4'-methylacetophenone.

Materials:

  • 4'-Methylacetophenone

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

  • Distilled water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methylacetophenone in a suitable solvent (e.g., a mixture of pyridine and water).

  • Oxidation: Slowly add a solution of potassium permanganate to the flask. The reaction is exothermic; maintain the temperature with a water bath.

  • Reflux: Once the addition is complete, heat the mixture to reflux for 2-3 hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Workup: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the filtrate with concentrated HCl until a pH of 1-2 is reached. The white precipitate of 4-Acetylbenzoic acid will form.

  • Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an ethanol/water mixture to obtain the pure compound.

  • Validation: Dry the purified product and determine its melting point, and characterize by NMR and IR spectroscopy to confirm its structure and purity.

Synthesis of Halogenated and Alkylated Analogs

The synthesis of This compound and 4-Acetyl-2-methylbenzoic acid often requires multi-step procedures starting from appropriately substituted precursors. For instance, a common route for 4-Acetyl-2-methylbenzoic acid involves the hydrolysis of 3-methyl-4-cyanoacetophenone using a strong acid like trifluoroacetic acid, with reported yields around 84%.[7] Another high-yield method (95%) involves a palladium-catalyzed reaction between 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether.[7]

Causality in Protocol Design:

  • Choice of Oxidant: Potassium permanganate is a strong, inexpensive oxidizing agent suitable for converting a methyl group on an aromatic ring to a carboxylic acid.[10] The reaction is performed under basic conditions to improve the solubility of the permanganate.

  • Acidification: The product, a carboxylic acid, is soluble in its carboxylate salt form under basic conditions. Acidification is crucial to protonate the carboxylate, rendering the final product insoluble in the aqueous solution and allowing for its isolation by filtration.

  • Recrystallization: This is a standard and highly effective technique for purifying solid organic compounds. The choice of solvent (or solvent pair) is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Structure-Activity Relationship (SAR) Insights

While comprehensive biological data for this compound itself is not widely published, we can infer potential SAR trends by analyzing the roles of its functional groups in related benzoic acid derivatives.[1][2][11]

Caption: Inferred structure-activity relationships for this compound.

  • Carboxylic Acid Group: This is the primary pharmacophore. It acts as a hydrogen bond donor/acceptor, essential for anchoring the molecule to a biological target.[1] Its acidity, modulated by other substituents, is key.

  • Chlorine Atom (ortho-position): As a halogen, chlorine is an electron-withdrawing group. Its presence at the ortho-position can significantly increase the acidity of the carboxylic acid. It also increases lipophilicity, which can enhance membrane permeability but may also affect metabolic stability. Its steric bulk can influence the conformation of the carboxylic acid group, potentially forcing it out of the plane of the benzene ring, which can be critical for fitting into a specific binding pocket.

  • Acetyl Group (para-position): The acetyl group is a moderately deactivating, meta-directing group. It can participate in dipole-dipole or hydrogen bond interactions. Its presence contributes to the overall size and electronic character of the molecule.

Comparative SAR Analysis:

  • vs. 4-Acetylbenzoic Acid: The addition of chlorine is the key difference. We predict that this compound will be a stronger acid and more lipophilic than its non-chlorinated counterpart. This could lead to different target affinities and pharmacokinetic profiles.

  • vs. 4-Acetyl-2-methylbenzoic Acid: Replacing the electron-withdrawing Cl with an electron-donating methyl group would decrease the acidity of the carboxylic acid. The methyl group also adds steric bulk and lipophilicity, but its electronic effect is opposite to that of chlorine.[1] This fundamental difference would likely lead to distinct biological activities, as potency and selectivity are often finely tuned by the electronic nature of the substituents.[12][13]

Conclusion and Future Directions

This guide provides a comparative framework for understanding this compound in the context of its structural analogs. The analysis highlights that minor structural modifications—specifically, the nature of the substituent at the 2-position—can lead to significant changes in physicochemical properties.

Future research should focus on:

  • Systematic Synthesis: Preparing a broader library of analogs with diverse substituents at the 2-position (e.g., -F, -Br, -OCH₃) to build a more comprehensive SAR model.

  • Biological Screening: Testing these compounds in relevant biological assays (e.g., antimicrobial, anti-inflammatory, or anticancer screens) to identify lead candidates.[14][15] The choice of assay can be guided by the known activities of other substituted benzoic acids.[16][17]

  • Computational Modeling: Employing in silico techniques to predict binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to guide the synthesis of more potent and drug-like molecules.

By integrating synthetic chemistry with systematic biological evaluation and computational analysis, the potential of the 4-acetyl-2-substituted benzoic acid scaffold as a source of novel therapeutic agents can be fully explored.

References

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Acetyl-2-chlorobenzoic acid. As a chlorinated aromatic carboxylic acid, this compound requires specific handling and disposal procedures governed by regulations for halogenated organic compounds. This document is intended for researchers, scientists, and laboratory professionals to ensure that disposal practices mitigate risks to personnel and the environment.

Hazard Profile and Essential Safety Data

A thorough understanding of the chemical's properties and hazards is the foundation of safe handling and disposal. This compound is a solid substance that presents multiple health hazards upon exposure.

Table 1: Chemical Identity and GHS Hazard Classification

Property Value Source
CAS Number 115382-35-9 [1][2]
Molecular Formula C₉H₇ClO₃ [1]
Molecular Weight 198.60 g/mol [1]
Appearance Solid [3]

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled |[1] |

The primary hazards associated with this compound are acute toxicity if ingested, inhaled, or absorbed through the skin, as well as its capacity to cause serious skin and eye irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory during handling and disposal.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile gloves are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[4]

  • Lab Coat: A standard laboratory coat must be worn to protect against skin contact.[4]

  • Respiratory Protection: When handling the powder form or if dust generation is likely, a NIOSH-approved respirator is necessary.[4][5]

Immediate Response Protocols: Spills and Exposures

Accidents require immediate and correct responses to minimize harm. The following protocols are based on established safety data sheet guidelines.

First-Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek prompt medical attention.[4][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[4][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[4][6]

  • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.

Spill Cleanup Protocol
  • Minor Spills:

    • Ensure proper PPE is worn before addressing the spill.

    • Clean up spills immediately to prevent dust dispersal.[5]

    • Use dry cleanup methods; avoid creating dust.[5] Gently sweep or shovel the material into a clean, dry, and sealable container labeled for hazardous waste disposal.[5][7]

    • Avoid using water for the initial cleanup, as this can spread contamination.[4]

  • Major Spills:

    • Evacuate the immediate area and alert personnel.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency services.[5]

    • Prevent the spilled material from entering drains or waterways.[5]

    • Cleanup should only be performed by trained personnel equipped with appropriate PPE.

The Core Disposal Workflow

The proper disposal of this compound is dictated by its chemical structure—specifically, the presence of a carbon-halogen bond. This classifies it as a Halogenated Organic Compound (HOC) , placing it under stringent environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]

Step 1: Waste Characterization

All waste containing this compound must be classified as halogenated organic waste . This is the most critical determination, as it dictates the entire subsequent disposal pathway. Mischaracterization can lead to regulatory violations and improper treatment.

Step 2: Segregation of Waste Streams

This is the most crucial operational step. Halogenated waste streams must be kept separate from non-halogenated waste.[11]

  • Causality: Co-mingling halogenated and non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more specialized and expensive disposal methods required for HOCs.[11] Disposal costs for halogenated solvents can be up to three times higher than for their non-halogenated counterparts.[11] Proper segregation is therefore a key principle of waste minimization and cost control.

Step 3: Containerization and Labeling
  • Select an Appropriate Container: Collect waste in its original container or a compatible, chemically resistant container with a secure, sealable lid.[4][7] The container must be clean and dry.

  • Labeling: As soon as the first quantity of waste is added, the container must be labeled.[11] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".[4]

    • A clear identification of the associated hazards (e.g., "Toxic," "Irritant").[11]

Step 4: Accumulation and Storage
  • Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is clearly marked.[11]

  • The container must be kept closed at all times, except when actively adding waste.[11]

  • Store the container within secondary containment (such as a spill tray) to capture any potential leaks.[11]

  • Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents.[12]

Step 5: Final Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash. The only acceptable disposal route is through your institution's EHS office or a licensed hazardous waste management company.[13][12][14]

  • Mechanism: These certified handlers will transport the waste to an approved treatment, storage, and disposal facility (TSDF). The standard and required treatment for halogenated organic waste is high-temperature incineration.[8] These specialized incinerators are designed to achieve a destruction and removal efficiency (DRE) of 99.99% and are equipped with advanced scrubbing systems to neutralize the corrosive hydrogen chloride (HCl) gas that is produced during the combustion of chlorinated compounds.[8]

Disposal Process Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_core Disposal Protocol A Generate Waste: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat, Respirator (if dust) A->B Always C Step 1: Characterize Waste B->C D Is it a Halogenated Organic Compound (HOC)? C->D E Step 2: Segregate Waste Keep separate from ALL non-halogenated waste streams. D->E Yes (contains Chlorine) F Step 3: Containerize & Label - Compatible, sealed container - Label 'Hazardous Waste' - List full chemical name E->F G Step 4: Store in SAA - Secondary containment - Keep container closed F->G H Step 5: Arrange Pickup Contact EHS or certified hazardous waste contractor. G->H I Final Disposal: High-Temperature Incineration at a licensed TSDF H->I

Caption: Workflow for the proper disposal of this compound.

References

A Strategic Guide to Personal Protective Equipment for Handling 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our daily work involves handling a diverse array of chemical compounds. Ensuring personal and collective safety in the laboratory is not merely a procedural formality but the bedrock of scientific integrity and innovation. This guide provides an in-depth operational plan for the safe handling of 4-Acetyl-2-chlorobenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to be a self-validating system, grounded in established safety standards and the inherent hazards of the compound.

Understanding the Hazard Profile of this compound

This compound (C₉H₇ClO₃) is a halogenated aromatic carboxylic acid.[1] Its chemical structure necessitates a comprehensive risk assessment before handling. Based on data for the compound and structurally related chemicals, the primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

Given these hazards, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core Directive: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental conditions, the quantity of the substance being handled, and the potential for aerosol or dust generation.

Eye and Face Protection: The First Line of Defense

Due to the serious eye irritation potential, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical safety goggles that meet ANSI Z.87.1 standards are required for all handling procedures.[2]

  • Elevated Risk Scenarios: When there is a significant risk of splashing or dust generation (e.g., weighing and transferring solids, preparing solutions), a face shield must be worn in addition to safety goggles.[2][5]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial due to the compound's classification as a skin irritant and its potential for dermal toxicity.[1]

  • Lab Coat: A chemical-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[2]

  • Gloves: The choice of glove material is critical. While nitrile gloves are a common choice for general laboratory work, for chlorinated aromatic compounds, their breakthrough times can be short.[6][7] Therefore, a more robust glove selection is warranted.

    • Recommended: Butyl or Viton gloves are preferred for handling chlorinated and organic solvents, offering superior resistance.[8] If these are not available, double-gloving with nitrile gloves may offer additional protection for short-duration tasks, but gloves should be changed immediately upon any sign of contamination.[2][5] Always inspect gloves for any signs of degradation before use.[2][5]

  • Additional Protection: For large-scale operations or situations with a high risk of spills, chemical-resistant aprons and boots should be considered.[5][9]

Respiratory Protection: Safeguarding Against Inhalation

As a powdered substance, this compound poses an inhalation risk, especially during weighing and transfer.[2]

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[2][5]

  • Respiratory Masks: When engineering controls are not sufficient or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or higher) should be used.[2][6] A full-face respirator offers the added benefit of eye and face protection.[6][10]

PPE CategoryMinimum RequirementRecommended for High-Risk Scenarios
Eye/Face Protection Chemical safety goggles (ANSI Z.87.1)[2]Face shield worn over safety goggles[2][5]
Skin/Body Protection Chemical-resistant lab coat, fully buttoned[2]Chemical-resistant apron, boots[5][9]
Hand Protection Nitrile gloves (double-gloved for short tasks)[6]Butyl or Viton gloves[8]
Respiratory Protection Work in a certified chemical fume hood[2][5]NIOSH-approved respirator (e.g., N95 or higher)[2][6]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.[2]

Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly.[2] Designate a specific area for handling this compound.[2]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula for transferring the solid to minimize dust generation.[2] Avoid pouring the powder from a height.[2]

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.[2][5]

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat, and then eye protection.[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2][12]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[12]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[12]

  • Disposal: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[5] Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company for pickup and disposal.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow start Start: Assess Task (Handling this compound) task_type Task Type? start->task_type solid_handling Handling Solid? (Weighing, Transfer) task_type->solid_handling Solid solution_handling Handling Solution? task_type->solution_handling Solution respiratory_ppe Add Respiratory Protection: - Work in Fume Hood - Consider N95 Respirator solid_handling->respiratory_ppe Yes base_ppe Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Double) solution_handling->base_ppe Low Volume/ Low Concentration spill_risk High Spill/Splash Risk? solution_handling->spill_risk High Volume/ High Concentration base_ppe->spill_risk enhanced_ppe Enhanced PPE: - Add Face Shield - Use Butyl/Viton Gloves enhanced_ppe->spill_risk respiratory_ppe->enhanced_ppe spill_risk->base_ppe No full_protection Full Protection: - Chemical Apron/Suit - Full-Face Respirator spill_risk->full_protection Yes

Caption: Decision workflow for selecting appropriate PPE.

By implementing these comprehensive safety measures, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment that fosters groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-2-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Acetyl-2-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.